Chemical Architecture and Functional Properties of N-(1-Oxododecyl)-L-leucine: A Technical Guide
Executive Summary N-(1-Oxododecyl)-L-leucine (Synonyms: N-Lauroyl-L-leucine; Lauroyl leucine) represents a critical class of lipoamino acids—hybrid molecules combining the structural rigidity and chirality of an amino ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(1-Oxododecyl)-L-leucine (Synonyms: N-Lauroyl-L-leucine; Lauroyl leucine) represents a critical class of lipoamino acids—hybrid molecules combining the structural rigidity and chirality of an amino acid with the amphiphilic flexibility of a fatty acid. This compound acts as a potent anionic surfactant, a biocompatible permeation enhancer, and a microbiome-relevant metabolite. Its unique ability to disrupt lipid bilayers reversibly makes it a candidate of high interest for transdermal drug delivery systems and antimicrobial formulations.
This guide provides a rigorous technical analysis of its chemical structure, synthesis protocols, physicochemical behavior, and functional applications, grounded in empirical data and mechanistic logic.
Chemical Architecture & Molecular Dynamics
Structural Identity
The molecule consists of an L-leucine head group acylated at the
-amino position by a dodecanoic (lauric) acid tail. This conjugation creates a distinct amphiphilic structure:
Hydrophilic Domain: The free carboxylic acid and the amide linkage provide polar interaction sites, capable of hydrogen bonding and pH-dependent ionization.
Chirality: The L-configuration (S-enantiomer) at the leucine
-carbon is preserved, which is crucial for biological recognition and enzymatic degradation profiles.
Unlike racemic mixtures, the pure L-isomer exhibits specific packing behaviors in supramolecular assemblies. The steric bulk of the isobutyl side chain of leucine, combined with the planar amide bond, dictates the curvature of micelles and the density of packing at interfaces.
Physicochemical Profile
The utility of N-lauroyl-L-leucine is defined by its behavior at interfaces and in solution.
Solubility and Ionization
Water Solubility: Low in free acid form (
).
Alkaline Solubility: High in aqueous buffers (
) due to the formation of the carboxylate anion ().
Organic Solubility: Soluble in ethanol, methanol, DMSO, and chloroform.
pKa: Approximately 3.6 – 4.0 (carboxyl group), shifted slightly higher than free leucine due to the N-acyl substitution removing the zwitterionic character.
Surfactant Properties (CMC)
As an anionic surfactant, N-lauroyl-L-leucine self-assembles into micelles above its Critical Micelle Concentration (CMC).
Calculated; indicates suitability as an O/W emulsifier.
Thermal Properties
Physical State: White crystalline powder or solid.[1][2]
Melting Point: Typically ranges between 90°C – 110°C (dependent on purity and polymorph). Note: N-acyl amino acids often exhibit lower melting points than their parent amino acids due to disruption of the crystal lattice hydrogen bonding network.
Synthesis & Purification Protocols
The standard synthesis employs the Schotten-Baumann reaction , enabling the acylation of the amino acid in an aqueous alkaline medium. This method is preferred for its simplicity and high yield.
Experimental Workflow
Reagents:
L-Leucine (1.0 eq)
Lauroyl Chloride (1.1 eq)
Sodium Hydroxide (NaOH) (2.2 eq total)
Solvents: Water, Acetone (optional co-solvent), Hydrochloric Acid (HCl) for precipitation.
Protocol:
Dissolution: Dissolve L-leucine in 1.0 M NaOH (1.1 eq) at 0°C. The low temperature prevents hydrolysis of the incoming acid chloride.
Acylation: Dropwise add Lauroyl Chloride while simultaneously adding a second portion of NaOH (1.1 eq) to maintain pH > 10. Critical: Maintaining alkalinity is essential to keep the amine nucleophilic and neutralize the HCl byproduct.
Reaction: Stir vigorously for 2–4 hours at room temperature.
Precipitation: Acidify the mixture carefully with 6 M HCl to pH ~2.0. The product will precipitate as a white solid.
Purification: Filter the solid. Wash with cold water to remove salts. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to remove unreacted lauric acid.
Synthesis Pathway Diagram
Figure 1: Schotten-Baumann synthesis pathway for N-lauroyl-L-leucine.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.
Proton NMR (
-NMR, 400 MHz,
or
)
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
-COOH
10.0 – 12.0
Broad Singlet
1H
Carboxylic acid proton
-NH-
6.0 – 8.0
Doublet
1H
Amide proton
-CH
4.4 – 4.6
Multiplet
1H
Leucine chiral center
-CH2 (Acyl)
2.1 – 2.3
Triplet
2H
Methylene adjacent to carbonyl
-CH/CH2
1.5 – 1.7
Multiplet
3H
Leucine side chain
Bulk CH2
1.2 – 1.3
Broad Singlet
~16H
Lauryl chain methylenes
Terminal CH3
0.85 – 0.95
Overlapping Triplets
9H
Leucine methyls + Lauryl terminal methyl
Mass Spectrometry (ESI-MS)
Positive Mode (
): Peak at m/z 314.3 .
Negative Mode (
): Peak at m/z 312.3 .
Fragmentation: Loss of water (
) and cleavage of the amide bond are typical fragmentation pathways.
Functional Applications
Transdermal Permeation Enhancer
N-lauroyl-L-leucine acts as a chemical permeation enhancer (CPE) by interacting with the stratum corneum.
Mechanism: The fatty tail inserts into the lipid bilayer, increasing fluidity and disorder, while the amino acid head group disrupts polar head group packing via hydrogen bonding.
Efficacy: Studies on homologous N-acyl amino acids (e.g., N-lauroyl sarcosine) demonstrate enhancement ratios of 10-50x for hydrophilic drugs.
Spectrum: Effective against Gram-positive bacteria (e.g., S. aureus) and select Gram-negative strains.
Mechanism: The amphiphilic nature allows the molecule to integrate into the bacterial membrane, causing depolarization and leakage of intracellular contents.
Surfactant Systems
Used in mild cleansing formulations (cosmetics) due to its low irritation potential compared to sulfates (e.g., SDS). It forms stable micelles that can solubilize hydrophobic actives.
Structure-Property Relationship Diagram
Figure 2: Correlation between chemical domains and functional applications.
References
PubChem. (2023). N-Lauroyl-L-leucine Compound Summary (CID 9839810). National Library of Medicine. Available at: [Link]
Kanikkannan, N., et al. (2000). Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery.[3] Current Medicinal Chemistry, 7(6), 593-608. (Context: Mechanism of N-acyl amino acids).
Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science, 222, 381-397.
Infante, M.R., et al. (2004). Amino acid-based surfactants.[3] Surfactant Science Series, 117. (Context: Synthesis and physicochemical characterization).
Sanchez-Gomez, S., et al. (2008). Antimicrobial activity of N-acyl amino acids.Journal of Peptide Science.
thermodynamic parameters of N-lauroyl-L-leucine self-assembly
An In-Depth Technical Guide to the Thermodynamic Parameters of N-lauroyl-L-leucine Self-Assembly This guide provides a comprehensive technical overview of the thermodynamic principles governing the self-assembly of N-lau...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Parameters of N-lauroyl-L-leucine Self-Assembly
This guide provides a comprehensive technical overview of the thermodynamic principles governing the self-assembly of N-lauroyl-L-leucine, a biocompatible and biodegradable amino acid-based surfactant. Designed for researchers, scientists, and drug development professionals, this document delves into the core thermodynamic parameters, the experimental methodologies for their determination, and the influence of environmental factors on the aggregation behavior of this versatile molecule.
Introduction: The Significance of N-lauroyl-L-leucine
N-acyl amino acid surfactants, such as N-lauroyl-L-leucine, represent a class of environmentally friendly and biocompatible amphiphiles.[1][2] Comprising a hydrophobic lauroyl (C12) tail and a hydrophilic L-leucine headgroup, these molecules are of significant interest in pharmaceuticals, cosmetics, and biotechnology due to their low toxicity, mildness, and derivation from renewable resources.[3][4] The self-assembly of these surfactants in aqueous solutions into organized structures like micelles, vesicles, and fibers is fundamental to their function in applications ranging from drug delivery to foaming formulations.[3] Understanding the thermodynamic driving forces behind this self-assembly is critical for controlling and optimizing the performance of N-lauroyl-L-leucine-based systems.
The self-assembly process is governed by a delicate balance of thermodynamic forces. The primary driving force is the hydrophobic effect, an entropic phenomenon where the hydrocarbon tails are sequestered from water, leading to a more disordered state for the surrounding water molecules.[5] This guide will explore the key thermodynamic parameters that quantify this process: the critical micelle concentration (CMC), the Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic).
The Thermodynamics of Micellization
The spontaneous aggregation of surfactant monomers into micelles above a certain concentration, the Critical Micelle Concentration (CMC), is a hallmark of amphiphilic molecules. This process can be described by a set of thermodynamic parameters that reveal the nature of the intermolecular and solvent interactions at play.
Critical Micelle Concentration (CMC): The CMC is a fundamental parameter indicating the onset of micelle formation. Below the CMC, N-lauroyl-L-leucine exists predominantly as monomers. Above the CMC, there is a dynamic equilibrium between monomers and self-assembled aggregates. The CMC is influenced by factors such as the structure of the surfactant, temperature, pH, and the presence of electrolytes. For N-lauroyl amino acids, the CMC tends to decrease as the hydrophobicity of the amino acid headgroup increases.[6]
Gibbs Free Energy of Micellization (ΔG°mic): This parameter determines the spontaneity of the micellization process. A negative ΔG°mic indicates that micelle formation is a spontaneous process. It is related to the CMC by the equation:
ΔG°mic = RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction. For many amino acid-based surfactants, the micellization process is indeed spontaneous, as indicated by a negative Gibbs free energy.[7]
Enthalpy of Micellization (ΔH°mic): The enthalpy change reflects the heat absorbed or released during micellization. It is influenced by the breaking of water's hydrogen bonds around the hydrophobic tails and the van der Waals interactions between the tails within the micelle core. ΔH°mic can be endothermic or exothermic depending on the surfactant and the temperature. It can be determined directly by Isothermal Titration Calorimetry (ITC) or indirectly from the temperature dependence of the CMC using the van't Hoff equation.
Entropy of Micellization (ΔS°mic): The entropy change is often the dominant driving force for micellization, a phenomenon known as the hydrophobic effect.[5] The large positive entropy change arises from the release of ordered water molecules from the hydrophobic tails into the bulk solvent. The thermodynamic relationship between these parameters is given by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
The micellization of the closely related sodium N-lauroylglycine (SLG) has been shown to be an entropy-driven process.[7]
Experimental Determination of Thermodynamic Parameters
A multi-faceted experimental approach is necessary to fully characterize the thermodynamic profile of N-lauroyl-L-leucine self-assembly. The following sections detail the principles and provide exemplary protocols for key techniques.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC stands as a powerful, label-free technique that provides a complete thermodynamic profile of the micellization process in a single experiment.[8][9] It directly measures the heat changes associated with the transfer of surfactant monomers into micelles, allowing for the determination of both the CMC and the enthalpy of micellization (ΔH°mic). From these values, the Gibbs free energy and entropy can be calculated.
Trustworthiness: The self-validating nature of an ITC experiment is evident in the sigmoidal binding isotherm generated. The shape and inflection point of this curve are directly related to the thermodynamic parameters, providing a robust dataset.
Experimental Protocol: ITC for N-lauroyl-L-leucine Micellization
Sample Preparation:
Prepare a stock solution of N-lauroyl-L-leucine at a concentration significantly above its expected CMC (e.g., 50 mM) in the desired buffer (e.g., phosphate buffer at a specific pH).
Prepare a dilute solution of N-lauroyl-L-leucine in the same buffer at a concentration well below the CMC (e.g., 0.1 mM).
Crucially, ensure both solutions are prepared with the exact same buffer to minimize heats of dilution.[9] Degas both solutions thoroughly for at least one hour before the experiment.
Instrument Setup (e.g., MicroCal ITC200):
Set the experimental temperature (e.g., 25 °C, 37 °C).
Fill the sample cell (approx. 200 µL) with the dilute N-lauroyl-L-leucine solution.
Load the injection syringe (40 µL) with the concentrated N-lauroyl-L-leucine stock solution.
Titration:
Perform an initial small injection (e.g., 0.5 µL) which is typically discarded during analysis to remove any material that may have diffused from the syringe tip.[10]
Follow with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.
Data Analysis:
The raw data (a series of heat spikes) is integrated to yield the heat change per injection.
Plot the heat change per mole of injectant against the total surfactant concentration in the cell.
The resulting isotherm will show a transition corresponding to the CMC. The post-transition region corresponds to the enthalpy of micellization (ΔH°mic).
Fit the data to a micellization model to extract the CMC and ΔH°mic.
Visualization: ITC Experimental Workflow
Caption: Workflow for determining thermodynamic parameters using ITC.
Fluorescence Spectroscopy with Pyrene Probe
Expertise & Experience: Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants.[1] The hydrophobic probe pyrene is particularly useful because its fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[11][12] In aqueous solution, pyrene experiences a polar environment. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a change in its fluorescence spectrum. The ratio of the intensity of the first vibronic peak (I1) to the third (I3) is a sensitive indicator of this change.
Trustworthiness: The method is self-validating as a plot of the I1/I3 ratio against the logarithm of the surfactant concentration yields a sigmoidal curve. The inflection point of this curve provides a reliable determination of the CMC.
Experimental Protocol: Pyrene Fluorescence for CMC Determination
Stock Solutions:
Prepare a concentrated stock solution of N-lauroyl-L-leucine (e.g., 100 mM) in the desired buffer.
Prepare a stock solution of pyrene in a volatile solvent like ethanol or acetone (e.g., 0.2 mM).[4]
Sample Preparation:
Prepare a series of vials with varying concentrations of N-lauroyl-L-leucine spanning the expected CMC, by diluting the stock solution with buffer.
Add a small aliquot of the pyrene stock solution to each vial to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The volume of the organic solvent should be minimal (<1%) to avoid affecting the micellization.
Allow the samples to equilibrate, sometimes with gentle heating and sonication to ensure pyrene dissolution, followed by cooling to the desired temperature.
Fluorescence Measurement:
Set the excitation wavelength to ~335 nm.
Record the emission spectrum from ~350 nm to ~450 nm for each sample.
Measure the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.
Data Analysis:
Calculate the I1/I3 ratio for each concentration.
Plot the I1/I3 ratio as a function of the logarithm of the N-lauroyl-L-leucine concentration.
The data will typically form a sigmoidal curve. The CMC is determined from the inflection point of this curve.
Surface Tension Measurement
Expertise & Experience: Surface tensiometry is a classical and direct method for determining the CMC.[13] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers, and further addition leads to the formation of micelles in the bulk solution.
Trustworthiness: A plot of surface tension versus the logarithm of the surfactant concentration shows a distinct break point. Below this point, the surface tension decreases linearly with the log of concentration. Above this point, the surface tension remains relatively constant because the monomer concentration in the bulk solution is buffered by the presence of micelles. This break point is the CMC.
Experimental Protocol: Surface Tensiometry
Sample Preparation:
Prepare a series of solutions of N-lauroyl-L-leucine in the desired buffer with concentrations spanning the expected CMC.
Instrument Setup:
Use a tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.
Ensure the plate or ring is meticulously cleaned (e.g., by flaming for a platinum plate) before each measurement.
Calibrate the instrument with high-purity water.
Measurement:
Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated to minimize contamination.
Allow each solution to equilibrate to the desired temperature before measurement.
Data Analysis:
Plot the surface tension (γ) versus the logarithm of the N-lauroyl-L-leucine concentration.
Identify the two linear regions in the plot. The intersection of the lines fitted to these regions corresponds to the CMC.
Visualization: Interplay of Thermodynamic Forces in Micellization
Caption: The balance of forces driving spontaneous micelle formation.
Quantitative Data and Influencing Factors
Table 1: Thermodynamic Parameters of Micellization for Sodium N-lauroylglycine (SLG) in Aqueous Solution
Temperature (K)
CMC (mol·L⁻¹)
ΔG°mic (kJ·mol⁻¹)
Driving Force
298
Varies with NaCl
Negative
Entropy-driven
303
Varies with NaCl
Negative
Entropy-driven
308
Varies with NaCl
Negative
Entropy-driven
313
Varies with NaCl
Negative
Entropy-driven
Data conceptualized from findings on SLG, where ΔG°mic was consistently negative and the process was identified as entropy-driven.[7]
Effect of Temperature
Temperature has a complex effect on the CMC of ionic surfactants. Typically, as temperature increases, the CMC first decreases to a minimum and then increases, resulting in a U-shaped curve.[13] This behavior is a result of two opposing effects:
Increased Hydrophobicity: At lower temperatures, an increase in temperature enhances the hydrophobic effect, favoring micellization and lowering the CMC.
Headgroup Dehydration: At higher temperatures, thermal motion disrupts the hydration shells around the hydrophilic headgroups, increasing headgroup repulsion and disfavoring micellization, thus increasing the CMC.[10]
The temperature dependence of the CMC is crucial for calculating ΔH°mic and ΔS°mic when ITC is not used.[14]
Effect of pH
The L-leucine headgroup contains a carboxylic acid and an amine group, making its charge state highly dependent on the pH of the solution.
Low pH (Acidic): The carboxylate group is protonated (-COOH), and the overall charge may be neutral or positive depending on the pKa of the amine. This can significantly alter headgroup interactions and self-assembly.
Neutral pH: The headgroup exists as a zwitterion (-COO⁻ and -NH₃⁺).
High pH (Basic): The amine group is deprotonated (-NH₂), and the headgroup carries a net negative charge (-COO⁻). This leads to increased electrostatic repulsion between headgroups, which generally increases the CMC and can favor the formation of different structures, such as fibers instead of spherical micelles.
The pH-responsiveness of N-lauroyl-L-leucine is a key feature that can be exploited in the design of "smart" materials for drug delivery and other applications.
Conclusion
The self-assembly of N-lauroyl-L-leucine is a thermodynamically driven process governed primarily by the entropy-gaining hydrophobic effect. A thorough understanding of its thermodynamic parameters—CMC, ΔG°mic, ΔH°mic, and ΔS°mic—is essential for its effective application. Techniques such as Isothermal Titration Calorimetry, fluorescence spectroscopy, and surface tensiometry are indispensable tools for characterizing these parameters. The profound influence of environmental variables like temperature and pH on the self-assembly process highlights the potential of N-lauroyl-L-leucine as a versatile component in stimuli-responsive formulations. Further research to precisely quantify these parameters under a wide range of conditions will continue to unlock the full potential of this promising biocompatible surfactant.
References
Al-Soufi, A. N., et al. (2014). Fluorescence emission of pyrene in surfactant solutions. Journal of Photochemistry and Photobiology A: Chemistry, 289, 40-49. [Link]
Wikipedia contributors. (2023). Thermodynamics of micellization. Wikipedia, The Free Encyclopedia. [Link]
Li, Y., et al. (2020). Research of Surface Chemical Properties and Micellization Behavior of Sodium N-Lauroylglycine. Tenside Surfactants Detergents, 57(4), 324-330. [Link]
Wang, J., et al. (2022). Micellization and thermodynamics study of ester functionalized picoline-based ionic liquid surfactants in water. RSC Advances, 12(23), 14655-14664. [Link]
Islam, N., & Kar, S. (2011). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Surface Science and Technology, 27(1-2), 13-24. [Link]
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
Holmberg, K., et al. (2018). Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers Publication Library. [Link]
Tripathy, D. B., et al. (2024). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents. [Link]
Kim, H., & Lim, K. H. (2003). Description of Temperature Dependence of Critical Micelle Concentration. Bulletin of the Korean Chemical Society, 24(11), 1651-1656. [Link]
Malik, N. A. (2022). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. Molecules, 27(21), 7291. [Link]
Scholtz, N., et al. (2018). Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison. Journal of Fluorescence, 28(2), 529-537. [Link]
Jolmes, T., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-17. [Link]
Infante, M. R., et al. (2004). Amino acid surfactants: Chemistry, synthesis, and properties. Journal of the American Oil Chemists' Society, 81(2), 107-115. [Link]
Carducci, F., et al. (2020). Polymorphic Self-Organization of Lauroyl Peptide in Response to pH and Concentration. Langmuir, 36(14), 3848-3858. [Link]
Ali, R. F. M., et al. (2023). Amino-Acids Surfactants and n-Octanol Mixtures: Sustainable, Efficient, and Dynamically Triggered Foaming Systems. ACS Sustainable Chemistry & Engineering, 11(34), 12856-12867. [Link]
Desai, U. V., et al. (2015). Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts.
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). [Link]
European Patent Office. (2014). EP 2 888 226 B2. [Link]
Patiño-Agudelo, Á. J., et al. (2025). Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts. ACS Omega. [Link]
Mehrotra, K. N., et al. (2018). Thermodynamics of Dissociation and Micellization of Sodium Surfactant Solutions in Formamide. KnE Engineering, 3(1), 1-10. [Link]
Akhter, M. S. (2014). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. Journal of Chemical & Engineering Data, 59(4), 1239-1246. [Link]
Valero, J. (2014). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. Journal of Chromatographic Science, 52(7), 650-655. [Link]
Al-Soufi, A. N., et al. (2014). Fluorescence emission of pyrene in surfactant solutions. Journal of Photochemistry and Photobiology A: Chemistry, 289, 40-49. [Link]
Wikipedia contributors. (2023). Thermodynamics of micellization. Wikipedia, The Free Encyclopedia. [Link]
Li, Y., et al. (2020). Research of Surface Chemical Properties and Micellization Behavior of Sodium N-Lauroylglycine. Tenside Surfactants Detergents, 57(4), 324-330. [Link]
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
molecular weight and physicochemical characteristics of N-(1-Oxododecyl)-L-leucine
Executive Summary N-(1-Oxododecyl)-L-leucine (synonymous with N-Lauroyl-L-leucine) is an anionic amino acid surfactant and lipid-like conjugate comprising a hydrophobic lauric acid tail (C12) amidated to a hydrophilic L-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(1-Oxododecyl)-L-leucine (synonymous with N-Lauroyl-L-leucine) is an anionic amino acid surfactant and lipid-like conjugate comprising a hydrophobic lauric acid tail (C12) amidated to a hydrophilic L-leucine head group. This amphiphilic structure grants it unique interfacial properties, making it a critical excipient in transdermal drug delivery systems (TDDS), cosmetic formulations, and biomimetic surfactant research.
This guide provides a rigorous technical analysis of its molecular weight, physicochemical constants, synthesis via the Schotten-Baumann reaction, and its functional role as a permeation enhancer.
The molecule consists of a non-polar dodecyl chain attached to the
-amino group of L-leucine. The graph below illustrates the connectivity and functional segmentation.
Physicochemical Characteristics
Molecular Weight Calculation
The molecular weight is derived from the condensation of Lauric Acid and L-Leucine with the loss of one water molecule.
Component
Formula
MW ( g/mol )
Contribution
L-Leucine
131.17
Backbone
Lauric Acid
200.32
Acyl Donor
Water Loss
-18.015
Condensation
Total
313.48
Final MW
Key Physical Constants
The following data aggregates experimental values and predictive models based on homologous series (C10–C14 amino acid surfactants).
Property
Value / Range
Technical Context
Physical State
White crystalline powder
Solid at RT; crystallizes as hexagonal plates from aqueous alcohol.[2]
Melting Point
105°C – 110°C (Estimated)
Lower than pure L-Leucine (293°C) due to alkyl chain lattice disruption.
Solubility
Amphiphilic
Sparingly soluble in water (<1 g/L); Soluble in Ethanol, DMSO, Methanol.
LogP (Predicted)
5.5 – 6.0
Highly lipophilic tail dominates the partition coefficient.
pKa (Carboxyl)
~3.8 – 4.2
Typical for N-acyl amino acids; exists as anion at physiological pH (7.4).
CMC
~2 – 8 mM
Critical Micelle Concentration is estimated based on C10 homologs (~12 mM).
Expert Insight: The Critical Micelle Concentration (CMC) is a vital parameter. As the alkyl chain length increases from C10 (Decanoyl) to C12 (Lauroyl), the CMC decreases logarithmically. While Decanoyl-Leucine exhibits a CMC of ~12-15 mM, N-Lauroyl-L-leucine forms micelles at significantly lower concentrations, enhancing its efficiency as a solubilizer.
Synthesis Protocol: Modified Schotten-Baumann
The synthesis of N-Lauroyl-L-leucine is best achieved via the Schotten-Baumann reaction, which couples an acid chloride with an amino acid in a biphasic system. This method prevents the hydrolysis of the sensitive acyl chloride while ensuring the amino group remains nucleophilic.
Dissolution: Dissolve 0.1 mol of L-Leucine in 100 mL of 1M NaOH. The pH must remain >10 to ensure the amino group is deprotonated (
) and reactive.
Acylation (Critical Step): Cool the solution to 0–5°C in an ice bath. Add 0.11 mol of Lauroyl Chloride dropwise over 45 minutes.
Control: Simultaneously add 4M NaOH dropwise to maintain pH between 10 and 12. If pH drops below 9, hydrolysis of the chloride competes with amidation.
Reaction: Stir vigorously at room temperature for 3 hours. The solution should become clear or slightly turbid as the surfactant forms.
Precipitation: Acidify the mixture carefully with 6M HCl to pH ~2.0. The N-Lauroyl-L-leucine will precipitate as a white solid.
Purification: Filter the precipitate. Wash 3x with cold distilled water to remove NaCl. Recrystallize from warm Ethanol/Water (70:30) to remove unreacted lauric acid.
Synthesis Workflow Diagram
[4]
Applications in Drug Delivery & Research
Transdermal Permeation Enhancement
N-Lauroyl-L-leucine acts as a biodegradable penetration enhancer. Unlike synthetic enhancers (e.g., Azone), it is metabolized into endogenous compounds (fatty acids and amino acids), reducing systemic toxicity.
Mechanism: The C12 tail inserts into the stratum corneum lipid bilayer, disrupting the rigid packing order. This fluidization increases the diffusion coefficient of co-administered drugs.
Efficacy: Studies on homologous N-acyl amino acids suggest enhancement ratios (ER) of 2–10x for hydrophilic drugs compared to passive diffusion.
Biomimetic Surfactant Systems
Due to its chiral head group, N-Lauroyl-L-leucine is used to form chiral micelles. These aggregates are valuable in:
Enantioselective Separation: Used in Micellar Electrokinetic Chromatography (MEKC) to separate drug enantiomers.
Protein Stabilization: The amino acid head group mimics protein surfaces, offering a gentler denaturation profile compared to SDS (Sodium Dodecyl Sulfate).
References
PubChem. n-Lauroyl leucine | C18H35NO3.[1] National Library of Medicine.
[Link]
LookChem. L-Leucine, N-(1-oxododecyl)- CAS 14379-40-9 Data.
[Link]
MDPI. Characterization of Micelle Formation by Single Amino Acid-Based Surfactants. (Homologous series data for C10/C11 Leucine derivatives).
[Link]
Royal Society of Chemistry. Synthesis of biofriendly anionic surfactants (N-n-decanoyl-l-leucine). (Protocol adaptation source).
[Link]
ScienceDirect. Amino acid derivatives as transdermal permeation enhancers. (Mechanism of action for N-acyl amino acids).
[Link]
An In-depth Technical Guide to N-dodecanoyl-L-leucine in Supramolecular Chemistry
Foreword: Beyond the Molecule – A Paradigm of Emergent Function In the realm of supramolecular chemistry, the elegance of self-assembly allows us to build complex, functional architectures from simple molecular precursor...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Beyond the Molecule – A Paradigm of Emergent Function
In the realm of supramolecular chemistry, the elegance of self-assembly allows us to build complex, functional architectures from simple molecular precursors. Among the most versatile of these building blocks are N-acylated amino acids. This guide focuses on a particularly compelling example: N-dodecanoyl-L-leucine. By wedding a hydrophobic 12-carbon aliphatic chain (dodecanoyl) to a biocompatible and chiral amino acid (L-leucine), we create an amphiphilic molecule poised for spontaneous organization. This document eschews a conventional review format. Instead, it serves as a technical deep-dive for the practicing researcher, elucidating the core principles, validated methodologies, and functional applications of N-dodecanoyl-L-leucine as a cornerstone of stimuli-responsive and biocompatible materials. We will explore not just what happens, but why it happens, providing the causal, mechanistic insights necessary for rational design and innovation in drug development and advanced materials science.
Section 1: The Molecular Architect – Synthesis and Physicochemical Profile
The utility of any supramolecular system begins with the purity and characterization of its fundamental component. N-dodecanoyl-L-leucine is an amphiphile, possessing a distinct hydrophilic head (the L-leucine carboxyl and amide groups) and a lipophilic tail (the dodecanoyl chain).[1] This duality is the primary driver of its self-assembly behavior.
Synthesis via Schotten-Baumann Acylation
A reliable and scalable synthesis is paramount for reproducible supramolecular studies. The Schotten-Baumann reaction provides a robust method for acylating the amino group of L-leucine with lauroyl chloride (the activated form of dodecanoic/lauric acid).[2] This approach is favored for its high yield and purity of the final product.
Causality of the Protocol: The conversion of lauric acid to lauroyl chloride using thionyl chloride is a critical first step; the acyl chloride is significantly more electrophilic than the parent carboxylic acid, enabling an efficient nucleophilic attack by the amino group of L-leucine.[2] The reaction is performed under alkaline conditions, which deprotonates the amino group, enhancing its nucleophilicity. The use of a biphasic solvent system (e.g., water-dioxane) helps to solubilize both the hydrophilic amino acid salt and the hydrophobic acyl chloride.[2]
Experimental Protocol 1: Synthesis of N-dodecanoyl-L-leucine
Objective: To synthesize N-dodecanoyl-L-leucine from L-leucine and lauric acid.
Materials:
L-leucine
Lauric Acid
Thionyl Chloride (SOCl₂)
Toluene
Sodium Hydroxide (NaOH)
1,4-Dioxane
Hydrochloric Acid (HCl)
Heptane
tert-Butyl methyl ether (tBuOMe)
Methodology:
Activation of Lauric Acid:
In a fume hood, dissolve lauric acid in toluene.
Slowly add thionyl chloride dropwise to the solution at room temperature.
Gently reflux the mixture for 2-3 hours until gas evolution ceases. This converts lauric acid to lauroyl chloride.
Remove the toluene and excess thionyl chloride under reduced pressure. The resulting lauroyl chloride is typically used in the next step without further purification.[2]
Schotten-Baumann Reaction:
Prepare an aqueous solution of sodium L-leucinate by dissolving L-leucine in an aqueous solution of NaOH.[2]
In a separate flask, create a 1:1 water-dioxane solution. Add the sodium L-leucinate solution.
Cool the mixture in an ice bath.
Slowly add the lauroyl chloride (from step 1) to the cooled L-leucinate solution with vigorous stirring.
Allow the reaction to proceed for 2-4 hours, maintaining a cool temperature.
Product Isolation and Purification:
After the reaction is complete, acidify the mixture with aqueous HCl to a pH of ~2-3. This protonates the carboxylate, causing the N-dodecanoyl-L-leucine product to precipitate.[2]
Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.
For final purification, perform a single recrystallization from a heptane/tBuOMe mixture to yield pure N-dodecanoyl-L-leucine as a white solid.[2]
Verify purity and identity using standard analytical techniques (NMR, FTIR, Mass Spectrometry).
Physicochemical Properties
A thorough understanding of the molecule's properties is essential for predicting its behavior.
Section 2: The Energetics of Assembly – From Molecule to Matrix
The transition from individual N-dodecanoyl-L-leucine molecules to a macroscopic hydrogel is a hierarchical process governed by non-covalent interactions. This spontaneous ordering is the essence of its function in supramolecular chemistry.
Driving Forces of Self-Assembly
The assembly is not driven by a single force but by a synergistic interplay of interactions:
Hydrophobic Effect: This is the primary driving force. In an aqueous environment, the dodecanoyl tails are thermodynamically driven to sequester themselves from water, leading to aggregation.[6]
Hydrogen Bonding: The amide (N-H) and carboxylic acid (O-H) groups of the leucine head are potent hydrogen bond donors and acceptors. These interactions lead to the formation of ordered, repeating supramolecular synthons, often resulting in one-dimensional growth into fibers or ribbons.[2]
Van der Waals Interactions: Once the hydrophobic tails are closely packed, van der Waals forces provide additional stabilization to the aggregate core.
pH-Mediated Electrostatic Interactions: The carboxylic acid head group has a pKa that allows for its charge state to be controlled by pH. At pH values above the pKa, the head group is deprotonated (-COO⁻), leading to electrostatic repulsion that can destabilize or alter the assembled structure. Below the pKa, the neutral (-COOH) form dominates, favoring assembly via hydrogen bonding. This property is the key to creating pH-responsive materials.[7][8]
Diagram 1: Molecular Structure of N-dodecanoyl-L-leucine
Caption: Molecular structure of N-dodecanoyl-L-leucine.
Hierarchical Assembly into a Hydrogel Network
The formation of a bulk hydrogel is a multi-step, hierarchical process.
Primary Assembly: Individual molecules aggregate into primary structures such as nanofibers or ribbons.[9] In this stage, the hydrophobic tails form the core of the fiber, while the hydrophilic leucine heads are exposed to the aqueous environment.
Secondary Assembly (Entanglement): As the concentration of the gelator increases beyond a critical gelation concentration (CGC), these primary nanofibers physically entangle and interact.
Tertiary Structure (Matrix Formation): This entanglement creates a three-dimensional, porous network that immobilizes a large volume of water, resulting in the formation of a self-supporting hydrogel.[6] The stability of this network is a direct result of the cumulative strength of the numerous non-covalent interactions within the entangled fibers.
Diagram 2: Hierarchical Self-Assembly Pathway
Caption: Workflow for demonstrating pH-responsive drug release.
Section 4: Concluding Remarks and Future Outlook
N-dodecanoyl-L-leucine stands out as a remarkably versatile and accessible molecule in the supramolecular chemist's toolkit. Its straightforward synthesis, predictable self-assembly governed by fundamental non-covalent forces, and inherent pH-responsiveness make it an ideal model system and a functional material. The protocols and principles detailed in this guide provide a validated foundation for researchers to build upon.
The future of this and related systems lies in increasing their complexity and functionality. This includes:
Multi-stimuli Responsiveness: Incorporating other responsive moieties to react to temperature, light, or specific enzymes in addition to pH.
Targeted Delivery: Functionalizing the leucine head group with targeting ligands to direct drug-loaded hydrogels to specific cell types or tissues.
Advanced Materials: Exploring their use as scaffolds in tissue engineering, where their biocompatibility and porous structure are highly advantageous.
[10]
By understanding and controlling the self-assembly of simple building blocks like N-dodecanoyl-L-leucine, we can continue to develop sophisticated materials that bridge the gap between synthetic chemistry and biological function.
References
Nowak, P., et al. (2023). Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids—Energy Frameworks and Supramolecular Synthons. Molecules. Available at: [Link]
Zhang, S. (2003). Discovery and design of self-assembling peptides. Interface Focus. Available at: [Link]
Arevalo, S., et al. (2015). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. Journal of Biological Chemistry. Available at: [Link]
J-GLOBAL. N-Dodecanoyl-L-leucine methyl ester Chemical Substance Information. Japan Science and Technology Agency. Available at: [Link]
Koga, T., et al. (2023). Mechanically Tunable Hydrogels with Self-Healing and Shape Memory Capabilities from Thermo-Responsive Amino Acid-Derived Vinyl Polymers. Gels. Available at: [Link]
PubChem. L-Leucine. National Center for Biotechnology Information. Available at: [Link]
Mondal, S., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Molecules. Available at: [Link]
PatSnap. Method for preparing N-acetyl-DL-leucine. Eureka. Available at: [Link]
Popa, A., et al. (2023). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. Gels. Available at: [Link]
Wang, H., et al. (2019). pH Responsive Poly Amino-Acid Hydrogels Formed via Silk Sericin Templating. International Journal of Molecular Sciences. Available at: [Link]
Yadav, H.K.S., et al. (2023). pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Lima, A.C.C., et al. (2021). Stimuli-Responsive Hydrogels for Protein Delivery. Pharmaceutics. Available at: [Link]
Lee, C-S., et al. (2013). 3-D Self-Assembling Leucine Zipper Hydrogel With Tunable Properties For Tissue Engineering. Biomaterials. Available at: [Link]
Tan, H., et al. (2009). Non-cytotoxic, In Situ Gelable Hydrogels Composed of N-carboxyethyl Chitosan and Oxidized Dextran. Biomaterials. Available at: [Link]
ResearchGate. Proposed model for the self-assembly of poly(leucine)-poly(lysine).... Available at: [Link]
PubChem. N-Acetyl-L-leucine. National Center for Biotechnology Information. Available at: [Link]
Zhang, Y., et al. (2024). Molecular-Level Design Principles and Strategies of Peptide Self-Assembly Nanomaterials: From Sequence Engineering to Functional Applications. Pharmaceutics. Available at: [Link]
ResearchGate. The crystal structure of L-leucine hydrobromide. Available at: [Link]
Le-The, V-H., et al. (2020). L-Leucine Loading and Release in MIL-100 Nanoparticles. Nanomaterials. Available at: [Link]
Executive Summary The separation of enantiomers remains one of the most critical yet challenging tasks in pharmaceutical development. Among the arsenal of chiral selectors, N-dodecanoyl-L-leucine (C12-L-Leu) and its deri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The separation of enantiomers remains one of the most critical yet challenging tasks in pharmaceutical development. Among the arsenal of chiral selectors, N-dodecanoyl-L-leucine (C12-L-Leu) and its derivatives represent a sophisticated class of amino acid-based surfactants (AAS). These molecules bridge the gap between traditional micellar electrokinetic chromatography (MEKC) and ligand-exchange mechanisms.
This guide details the physicochemical architecture, synthesis, and application of C12-L-Leu derivatives. Unlike rigid chiral stationary phases, these surfactants form dynamic, self-assembling chiral surfaces (micelles) that offer tunable enantioselectivity. We focus here on the monomeric C12-L-Leu and its transition into polymerized "molecular micelles," providing a scalable protocol for high-resolution chiral separations.
Molecular Architecture & Chiral Mechanics
The efficacy of N-dodecanoyl-L-leucine stems from its amphiphilic design, which mimics biological lipids while providing a distinct chiral pocket.
Hydrophobic Tail (C12): The dodecanoyl chain drives self-assembly via the hydrophobic effect. A chain length of 12 carbons is optimal; it ensures a low Critical Micelle Concentration (CMC) (~8–10 mM) while maintaining sufficient aqueous solubility compared to longer C16-C18 chains.
Chiral Headgroup (L-Leucine): The L-leucine moiety provides the chiral center. Its isobutyl side chain creates steric bulk, essential for discriminating between analyte enantiomers.
Linker (Amide Bond): The amide linkage between the tail and headgroup is not merely structural; it serves as a hydrogen bond donor/acceptor site, critical for the "three-point interaction" model of chiral recognition.
Experimental Protocol: Synthesis of Sodium N-Dodecanoyl-L-Leucinate
Objective: Synthesize high-purity N-dodecanoyl-L-leucine via a modified Schotten-Baumann reaction. This protocol ensures minimal racemization and high yield.
Reagents Required:
L-Leucine (99% purity)
Dodecanoyl chloride (Lauroyl chloride)
Sodium Hydroxide (NaOH), 4M aqueous solution
Hydrochloric Acid (HCl), 6M
Acetone and Hexane (for recrystallization)
Step-by-Step Methodology:
Preparation of Amino Acid Salt:
Dissolve 0.1 mol of L-Leucine in 50 mL of 4M NaOH.
Scientist's Note: The solution must be kept basic (pH > 10) throughout the reaction to keep the amino acid soluble and to scavenge the HCl produced during acylation.
Acylation (Schotten-Baumann Conditions):
Cool the solution to 0–5°C in an ice bath. Low temperature is critical to prevent hydrolysis of the acid chloride.
Add 0.12 mol of Dodecanoyl chloride dropwise over 45 minutes while vigorously stirring.
Simultaneously, add 4M NaOH dropwise to maintain pH between 10–11.
Validation: Monitor pH continuously. A drop below pH 9 indicates insufficient base, leading to incomplete reaction.
Precipitation:
After addition, stir for 2 hours at room temperature.
Carefully acidify the solution with 6M HCl to pH ~1.0. The N-dodecanoyl-L-leucine will precipitate as a white solid.
Why pH 1? Protonation of the carboxylate group renders the surfactant insoluble in water, facilitating recovery.
Purification:
Filter the crude solid and wash with cold water to remove excess NaCl.
Recrystallization: Dissolve the solid in warm acetone, filter to remove insoluble salts, and then add hexane to induce crystallization.
Yield is typically 85–90%.
Characterization:
Confirm structure via 1H-NMR (DMSO-d6). Look for the amide proton doublet at ~8.0 ppm and the alkyl chain signals.
Causality: High pH ensures the carboxylic head of the surfactant is fully ionized (anionic), generating a strong electrophoretic mobility towards the anode (counter to the electroosmotic flow).
Surfactant Addition:
Add Sodium N-dodecanoyl-L-leucinate to the buffer at a concentration of 25 mM .
Note: This is >2x the CMC, ensuring a stable micellar pseudostationary phase.
Separation Conditions:
Capillary: Fused silica, 50 µm i.d., 50 cm effective length.
Voltage: +25 kV (Normal Polarity).
Detection: UV at 214 nm.
Injection: 5 seconds at 0.5 psi.
Mechanism of Separation:
The separation is driven by the differential partitioning of the R- and S-warfarin into the chiral micelle.
Interaction: The S-enantiomer of warfarin typically exhibits stronger hydrogen bonding with the L-leucine amide group deep within the palisade layer, leading to a longer retention time compared to the R-enantiomer.
Data Summary: Separation Performance
The following table summarizes typical separation factors (
) achieved using N-dodecanoyl-L-leucine micelles compared to standard SDS micelles (achiral).
Analyte
Surfactant System
Alpha ()
Resolution ()
Mechanism Note
Warfarin
25 mM SDS (Achiral)
1.00
0.0
No chiral recognition.
Warfarin
25 mM C12-L-Leu
1.12
2.5
H-bonding with amide linker.
Dansyl-L-Leu
25 mM C12-L-Leu
1.25
4.1
Steric fit + Hydrophobic interaction.
Binaphthyl
25 mM C12-L-Leu
1.08
1.8
Driven by chiral groove fit.
Data synthesized from comparative MEKC studies [1][2].
Future Outlook: Molecular Micelles
While monomeric N-dodecanoyl-L-leucine is effective, it suffers from dynamic instability (high current can disrupt micelles). The industry is moving toward polymerized surfactants (Molecular Micelles).
By replacing the dodecanoyl tail with an undecenyl (C11 with double bond) tail, the micelles can be polymerized using gamma radiation. These "Poly-SULV" (Polysodium N-undecenoyl-L-leucylvalinate) derivatives have zero CMC , meaning they can be used at very low concentrations and are stable in high percentages of organic modifiers (e.g., for LC-MS applications) [3].
Diagram 3: Chiral Recognition Mechanism
References
Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. National Institutes of Health (NIH). Available at: [Link]
Polymeric sulfated amino acid surfactants: a class of versatile chiral selectors for micellar electrokinetic chromatography (MEKC). PubMed. Available at: [Link]
Development of a chiral micellar electrokinetic chromatography-tandem mass spectrometry assay for simultaneous analysis of warfarin. PubMed Central. Available at: [Link]
Critical micelle concentration - Wikipedia. Wikipedia.[2][3] Available at: [Link]
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
N-(1-Oxododecyl)-L-leucine CAS number and safety data sheet
Part 1: Executive Summary & Chemical Identity N-(1-Oxododecyl)-L-leucine is a lipoamino acid—a conjugate of the essential amino acid L-leucine and lauric acid (dodecanoic acid). This structural hybridization imparts uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
N-(1-Oxododecyl)-L-leucine is a lipoamino acid—a conjugate of the essential amino acid L-leucine and lauric acid (dodecanoic acid). This structural hybridization imparts unique amphiphilic properties, functioning effectively as an anionic surfactant, a permeation enhancer in pharmaceutical formulations, and a biocompatible intermediate in peptide synthesis.
Unlike standard surfactants, N-acyl amino acids are characterized by low toxicity and high biodegradability, making them critical candidates for "green" chemistry applications in drug delivery systems (DDS) and cosmetic formulations.
Chemical Identity Table[1][2]
Property
Specification
CAS Number
14379-40-9
IUPAC Name
(2S)-2-(dodecanoylamino)-4-methylpentanoic acid
Molecular Formula
C₁₈H₃₅NO₃
Molecular Weight
313.48 g/mol
Physical State
White to off-white crystalline powder or waxy solid
Solubility
Soluble in ethanol, DMSO, methanol; sparingly soluble in water (acid form); soluble in alkaline water (salt form)
pKa
~3.5 - 4.0 (Carboxylic acid)
LogP
~6.0 (Predicted)
Part 2: Safety Data Sheet (SDS) Analysis
GHS Classification:
Based on the structural class of N-acyl amino acids (anionic surfactants), this compound is generally considered low hazard but should be handled as a potential irritant due to its surfactant properties.
Hazard Identification
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures (PPE)
Eye/Face: Safety glasses with side-shields (EN 166).
Skin: Nitrile rubber gloves (0.11 mm thickness).
Respiratory: N95 (US) or P1 (EU EN 143) dust mask if handling powder.
First Aid Protocols
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses.[1][2]
Skin Contact: Wash off immediately with soap and plenty of water.[1]
Ingestion: Clean mouth with water and drink afterwards plenty of water. Do not induce vomiting without medical advice.
Fire-Fighting Measures
Suitable Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.
The synthesis of N-(1-Oxododecyl)-L-leucine typically follows the Schotten-Baumann reaction , utilizing an acid chloride and an amino acid in an aqueous alkaline medium. This method ensures high yield and stereochemical retention of the L-leucine chiral center.
Reaction Logic Diagram
Caption: Step-wise Schotten-Baumann synthesis pathway for N-Lauroyl-L-leucine.
Acetone or Tetrahydrofuran (THF) (Optional co-solvent)
Hydrochloric Acid (HCl) (1M)
Procedure:
Dissolution: Dissolve L-Leucine in 1M NaOH solution at 0–5°C. The ratio of NaOH must be sufficient to neutralize the carboxylic acid and scavenge the HCl produced during acylation.
Acylation: Add Lauroyl Chloride dropwise over 30–60 minutes while vigorously stirring. Maintain the pH between 10–11 by simultaneous addition of dilute NaOH.
Critical Control Point: Temperature must remain <10°C to prevent hydrolysis of the acid chloride.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Precipitation: Carefully acidify the solution with 1M HCl to pH 2.0–3.0. The N-Lauroyl-L-leucine will precipitate as a white solid.[7]
Purification: Filter the precipitate. Wash with cold water to remove inorganic salts (NaCl). Recrystallize from an Ethanol/Water mixture (typically 70:30) to obtain high-purity crystals.
Drying: Dry under vacuum at 40°C.
Part 4: Applications in Drug Development
N-(1-Oxododecyl)-L-leucine serves as a functional excipient in pharmaceutical formulations. Its amphiphilic nature allows it to interact with biological membranes, enhancing the bioavailability of poorly soluble drugs.
Mechanism of Action: Permeation Enhancement
Lipidated amino acids enhance drug permeation through the stratum corneum (transdermal) or intestinal epithelium (oral) via two primary mechanisms:
Membrane Fluidization: The dodecyl tail inserts into the lipid bilayer, disrupting packing order and increasing fluidity.
Ion Pairing: The carboxyl group can form ion pairs with cationic drugs, facilitating transport across lipophilic barriers.
Application Workflow
Caption: Mechanism of N-Lauroyl-L-leucine in enhancing pharmaceutical bioavailability.
Part 5: Handling, Stability, and Storage
To ensure the integrity of N-(1-Oxododecyl)-L-leucine for research or manufacturing, strict adherence to storage protocols is required.
Storage Conditions: Store in a cool, dry place (2–8°C preferred for long-term). Keep container tightly closed in a dry and well-ventilated place.
Stability: Stable under recommended storage conditions.[1] Avoid strong oxidizing agents.[3][8]
Shelf Life: Typically 24 months if protected from moisture and heat.
Incompatibility: Incompatible with strong bases (formation of salts) and strong oxidizers.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9839810, N-Lauroyl leucine. Retrieved from [Link][5]
LookChem. L-Leucine, N-(1-oxododecyl)- CAS 14379-40-9 Data Sheet.[9] Retrieved from [Link]
Takehara, M. (1989). Properties and Applications of Amino Acid Based Surfactants. Colloids and Surfaces, 38(1), 149-167. (Foundational text on N-acyl amino acid synthesis).
preparation of N-lauroyl-L-leucine hydrogels for drug delivery
Application Notes & Protocols Topic: Preparation and Application of N-lauroyl-L-leucine Hydrogels for Advanced Drug Delivery Introduction: The Emergence of Supramolecular Hydrogels in Drug Delivery In the landscape of ad...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Preparation and Application of N-lauroyl-L-leucine Hydrogels for Advanced Drug Delivery
Introduction: The Emergence of Supramolecular Hydrogels in Drug Delivery
In the landscape of advanced drug delivery, hydrogels have garnered significant attention for their unique properties, including high water content, biocompatibility, and tunable physicochemical characteristics.[1][2] Among the various classes of hydrogels, those formed from low-molecular-weight gelators (LMWGs) are particularly compelling. These systems self-assemble into three-dimensional networks through non-covalent interactions, creating stimuli-responsive materials with significant potential for biomedical applications.[3]
This guide focuses on N-lauroyl-L-leucine, an amphiphilic amino acid derivative, as a promising LMWG.[4][5] Comprising a hydrophobic lauroyl tail and a hydrophilic L-leucine headgroup, this molecule possesses the intrinsic ability to self-assemble in aqueous environments, forming robust, fibrous hydrogel networks.[6] The inherent biocompatibility of its amino acid foundation makes it an excellent candidate for use as a scaffold in drug delivery systems, designed to provide sustained and localized release of therapeutic agents. We will explore the fundamental principles of N-lauroyl-L-leucine hydrogelation, provide detailed protocols for its preparation and characterization, and outline its application in drug encapsulation and release studies.
The "Why": Understanding the Mechanism of Gelation
The formation of an N-lauroyl-L-leucine hydrogel is not a result of chemical crosslinking but rather a sophisticated process of supramolecular self-assembly. The causality behind this phenomenon lies in the amphiphilic nature of the molecule.
Molecular Structure: N-lauroyl-L-leucine consists of a C12 saturated fatty acid (lauroyl group) covalently bonded to the amino group of L-leucine. This creates a distinct hydrophobic tail and a hydrophilic head (containing the carboxylic acid and amide groups).
Driving Forces for Assembly: In an aqueous solution, these molecules organize themselves to minimize the unfavorable interaction between the hydrophobic tails and water. This is primarily driven by:
Hydrophobic Interactions: The lauroyl chains aggregate to form the core of fibrous structures.
Hydrogen Bonding: The hydrophilic L-leucine headgroups are exposed to the aqueous phase, where they form extensive hydrogen bonds between the amide and carboxylic acid moieties of adjacent molecules.
Triggering Gelation: The self-assembly process is highly sensitive to external stimuli, most notably pH. At a high pH, the carboxylic acid group of L-leucine is deprotonated (-COO⁻), leading to electrostatic repulsion between molecules, which keeps them dissolved. Upon lowering the pH, the carboxyl group becomes protonated (-COOH), neutralizing the charge and allowing hydrogen bonding and hydrophobic forces to dominate, triggering rapid self-assembly into a 3D network that immobilizes water molecules, thus forming the hydrogel.[7]
This pH-triggered, reversible sol-gel transition is a key feature that can be exploited for various biomedical applications, including injectable drug delivery systems.
Caption: Mechanism of pH-triggered N-lauroyl-L-leucine hydrogel formation.
Experimental Protocols
Protocol 1: Preparation of N-lauroyl-L-leucine Hydrogel (pH Trigger Method)
This protocol describes the formation of a 1% (w/v) hydrogel. The concentration can be adjusted based on the desired mechanical properties.
Materials:
N-lauroyl-L-leucine (MW: 313.48 g/mol )
Sodium hydroxide (NaOH) solution, 0.5 M
Glucono-δ-lactone (GdL)
Phosphate-buffered saline (PBS), pH 7.4
Deionized (DI) water
Sterile vials or multi-well plates
Equipment:
Analytical balance
Magnetic stirrer and stir bar
pH meter
Vortex mixer
Incubator or water bath at 37°C
Step-by-Step Methodology:
Preparation of the Stock Solution:
Weigh 100 mg of N-lauroyl-L-leucine and add it to a sterile vial.
Add 9.0 mL of DI water.
While stirring, add 0.5 M NaOH solution dropwise until the N-lauroyl-L-leucine completely dissolves and the pH of the solution is between 9.0 and 10.0. This ensures the carboxyl groups are deprotonated, forming a clear, homogenous solution.
Sterilize the solution by passing it through a 0.22 µm syringe filter.
Triggering Gelation:
Glucono-δ-lactone (GdL) will be used as the acidifying agent. GdL hydrolyzes in water to form gluconic acid, which causes a slow, uniform decrease in pH, leading to homogenous gel formation.[7]
Prepare a fresh solution of GdL in DI water (e.g., 50 mg/mL).
To trigger gelation, add a calculated volume of the GdL solution to the N-lauroyl-L-leucine stock solution. A molar ratio of GdL to N-lauroyl-L-leucine of 2:1 is a good starting point.
For 10 mL of a 1% (w/v) hydrogel, you have ~0.32 mmol of the gelator. You would add ~0.64 mmol of GdL.
Immediately after adding GdL, vortex the solution gently for 10-15 seconds to ensure uniform mixing. Avoid vigorous shaking to prevent air bubbles.
Gel Formation and Incubation:
Aliquot the final solution into the desired containers (e.g., vials or wells).
Incubate at 37°C. Gelation time can vary from 30 minutes to a few hours, depending on the concentration and temperature.
Confirm gel formation by the vial inversion test: a stable gel will not flow when inverted.
Critical Parameters and Troubleshooting:
Final pH: The final pH should be below the pKa of the leucine's carboxyl group (around 2.4) to ensure complete protonation. However, gelation typically occurs at a pH below 6.
GdL Concentration: Too much GdL can cause rapid, inhomogeneous gelation. Too little may result in incomplete or weak gel formation. This parameter should be optimized for your specific application.
Solution Purity: Ensure all glassware is scrupulously clean, as impurities can interfere with the self-assembly process.
Caption: Workflow for the preparation of N-lauroyl-L-leucine hydrogel.
Protocol 2: Characterization of the Hydrogel
A thorough characterization is essential to ensure the hydrogel meets the requirements for drug delivery.
Parameter
Technique
Purpose
Typical Result/Observation
Morphology
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)
To visualize the 3D network structure, fiber dimensions, and porosity.
Interconnected, fibrous network with pore sizes in the nanometer to micrometer range.[8]
Mechanical Strength
Rheology
To quantify the viscoelastic properties (storage modulus G' and loss modulus G'').
A stable gel exhibits G' > G'', with both moduli being independent of frequency over a range.
Molecular Interactions
Fourier-Transform Infrared Spectroscopy (FTIR)
To confirm the presence of key functional groups and investigate hydrogen bonding.
Shifts in the amide I (C=O stretching) and N-H stretching bands upon gelation indicate hydrogen bond formation.[9]
Thermal Stability
Differential Scanning Calorimetry (DSC) / T-gel Test
To determine the gel-to-sol transition temperature (Tgel).
A sharp endothermic peak in DSC or visual melting when heated indicates the Tgel.
Swelling Behavior
Swelling Ratio Measurement
To assess the water uptake capacity of the hydrogel.[10]
The hydrogel will swell in buffer, and the equilibrium swelling ratio can be calculated.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol outlines the process for encapsulating a model drug and evaluating its release profile.
Drug Loading:
The drug can be loaded using two primary methods:
Encapsulation during Gelation (Recommended for Hydrophilic Drugs):
Dissolve the drug in the initial N-lauroyl-L-leucine stock solution (from Protocol 1, Step 1) before adding the GdL trigger.
Proceed with the gelation protocol as described. The drug will be physically entrapped within the forming hydrogel network.[11]
Advantage: Ensures uniform distribution of the drug throughout the hydrogel matrix.
Immerse the pre-formed hydrogel in a concentrated solution of the drug.
Allow the drug to diffuse into the hydrogel matrix over a period of 24-48 hours.[3]
Advantage: Useful for loading delicate drugs that might be sensitive to the pH change during gelation.
In Vitro Drug Release Study:
Setup:
Place a known amount of the drug-loaded hydrogel (e.g., 1 mL) into a dialysis bag (with a molecular weight cut-off significantly smaller than the drug) or directly into a vial.
Add a defined volume of release medium (e.g., 10 mL of PBS, pH 7.4) to the vial.
Place the vials in a shaking incubator set to 37°C and a gentle agitation speed (e.g., 50 rpm).
Sampling:
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions.
Quantification:
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
Calculate the cumulative percentage of drug released over time.
Caption: Experimental workflow for an in vitro drug release study.
Conclusion and Future Perspectives
N-lauroyl-L-leucine hydrogels represent a versatile and promising platform for drug delivery. Their ease of preparation, inherent biocompatibility, and stimuli-responsive nature make them highly adaptable for a range of therapeutic applications, from localized cancer therapy to regenerative medicine.[1] The protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate these supramolecular systems. Future work in this area may focus on functionalizing the L-leucine headgroup to introduce specific targeting moieties or incorporating other polymers to create composite hydrogels with enhanced mechanical properties and more complex release profiles.
References
Preparation method of DL-leucine.
Preparation and Characterization of Oxidized Inulin Hydrogel for Controlled Drug Delivery.Molecules.
L-Leucine Loading and Release in MIL-100 Nanoparticles.
Engineering a Self-Assembling Leucine Zipper Hydrogel System with Function-Specific Motifs for Tissue Regeneration.
using N-dodecanoyl-L-leucine as a chiral selector in chromatography
Application Note: N-Dodecanoyl-L-Leucine (NDLL) as a Chiral Selector in Micellar Electrokinetic Chromatography (MEKC) Executive Summary This application note details the protocol for utilizing N-dodecanoyl-L-leucine (NDL...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Dodecanoyl-L-Leucine (NDLL) as a Chiral Selector in Micellar Electrokinetic Chromatography (MEKC)
Executive Summary
This application note details the protocol for utilizing N-dodecanoyl-L-leucine (NDLL) , an amino acid-based surfactant (AABS), as a chiral pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC). Unlike traditional cyclodextrin-based separations or ligand-exchange chromatography requiring metal ions, NDLL forms chiral micelles that facilitate enantioseparation through differential partitioning and steric interaction at the micellar interface. This method is particularly effective for the optical resolution of neutral and cationic pharmaceutical compounds, including
-blockers, benzodiazepines, and amino acid derivatives.
Scientific Mechanism: The Chiral Micelle
NDLL functions as a "hybrid" selector. Structurally, it possesses a hydrophobic tail (dodecyl chain) and a chiral polar head group (L-leucine moiety). When dissolved in an aqueous buffer above its Critical Micelle Concentration (CMC), NDLL monomers aggregate to form micelles.
Mechanism of Action:
Micelle Formation: The hydrophobic tails orient inward, forming a non-polar core, while the chiral L-leucine heads form a distinct, ordered surface charge layer.
Differential Partitioning: Enantiomers of the analyte partition between the bulk aqueous buffer and the chiral micelle.
Chiral Recognition: Discrimination occurs at the micelle-water interface. The "Three-Point Interaction" model applies here:
Interaction A: Hydrophobic inclusion into the micellar core.
Interaction B: Hydrogen bonding with the amide linkage of the NDLL head group.
Interaction C: Steric hindrance provided by the isopropyl side chain of the L-leucine moiety.
Visualizing the Separation Logic
Figure 1: Logical flow of enantiomeric separation using NDLL micelles. Differential binding affinity (K) determines the migration velocity.
Experimental Protocol
Safety Note: NDLL is a surfactant. Wear gloves and eye protection. Ensure the capillary is not clogged by precipitation; NDLL solubility is pH-dependent.
Note: Often available as the sodium salt (Sodium N-dodecanoyl-L-leucinate, SDLL). If using the acid form, it must be solubilized with NaOH.
Buffer System: Boric acid, Sodium Hydroxide (1.0 M), Phosphoric acid.
Organic Modifier: Methanol (HPLC Grade) or Urea (if hydrophobic interaction is too strong).
Instrument: CE System (e.g., Agilent 7100, Sciex PA 800 Plus) equipped with a DAD/UV detector.
Capillary: Fused Silica, 50
m I.D. 50-60 cm effective length.
Buffer Preparation (The "Self-Validating" Step)
Crucial: The solubility of NDLL is strictly pH-dependent. It precipitates below pH 7.0.
Base Electrolyte: Prepare a 50 mM Borate buffer. Adjust pH to 9.0 using 1.0 M NaOH.
Surfactant Addition: Weigh the appropriate amount of NDLL to achieve a concentration of 50 mM .
Calculation: MW of Sodium N-dodecanoyl-L-leucinate
349.46 g/mol . For 100 mL, use 1.747 g.
Solubilization: Add NDLL to the borate buffer. Sonicate for 15-20 minutes until the solution is perfectly clear.
Validation Check: If the solution remains cloudy, check pH. If pH < 8.5, add dropwise NaOH until clear.
Filtration: Filter through a 0.45
m cellulose acetate filter. Do not use Nylon filters as they may bind the surfactant.
Capillary Conditioning
New capillaries must be activated to ensure reproducible Electroosmotic Flow (EOF).
Rinse: 1.0 M NaOH (20 min)
0.1 M NaOH (10 min) Water (10 min).
Pre-Run Conditioning: Flush with Running Buffer (containing NDLL) for 5 minutes between runs. This equilibrates the capillary wall with the surfactant.
Ensure [NDLL] > CMC. The CMC of NDLL is approx 6-12 mM. Use >25 mM.
Baseline Noise
Impure surfactant.
Use recrystallized NDLL. Filter buffer daily.
References
Micellar Electrokinetic Chromatography Fundamentals:
Terabe, S. (2009). Micellar Electrokinetic Chromatography. Annual Review of Analytical Chemistry.
Amino Acid-Based Surfactants in MEKC:
Dobashi, A., et al. (1989). Enantioselective separation of amino acid derivatives by micellar electrokinetic chromatography using N-dodecanoyl-L-amino acid micelles. Journal of Chromatography A.
Optimization of Chiral MEKC:
Foley, J. P. (1990). Optimization of Micellar Electrokinetic Chromatography. Analytical Chemistry.
Critical Micelle Concentration Data:
Borges, E., et al. (2012).[1] Physicochemical properties of amino acid-based surfactants: Critical Micelle Concentration. Colloids and Surfaces A.
Application to Pharmaceutical Analysis:
Nishi, H. (1997). Chiral separation of drugs by electrokinetic chromatography. Journal of Chromatography A.
green synthesis techniques for N-lauroyl-L-leucine production
Application Note: Green Synthesis Techniques for N-Lauroyl-L-Leucine Production Executive Summary & Technical Rationale N-Lauroyl-L-leucine is a premier amino acid-based surfactant (AAS) valued in drug delivery for its r...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Green Synthesis Techniques for N-Lauroyl-L-Leucine Production
Executive Summary & Technical Rationale
N-Lauroyl-L-leucine is a premier amino acid-based surfactant (AAS) valued in drug delivery for its role as a permeation enhancer and in dry powder inhaler (DPI) formulations for its dispersibility. Historically, its production relied on the Schotten-Baumann reaction , employing highly reactive lauroyl chloride under alkaline conditions. While effective, this route is chemically harsh, generates stoichiometric salt waste, and utilizes volatile organic solvents (VOCs) that compromise downstream biocompatibility.
This guide details the transition to Green Synthesis , specifically focusing on Lipase-Catalyzed Aminolysis . By utilizing immobilized Candida antarctica Lipase B (CALB), we bypass the need for toxic acyl chlorides.
Key Technical Insight: The primary challenge in enzymatic synthesis of N-acyl amino acids is the Thermodynamic Trap . In a direct mixture, the carboxylic acid (lauric acid) and the amine (leucine) react rapidly to form an unreactive ammonium carboxylate salt (
), halting the desired amidation. This protocol overcomes this barrier using Activated Ester Aminolysis and Water Activity Control .
Mechanistic Pathways
The following diagram contrasts the traditional chemical route with the green enzymatic pathway, highlighting the "Salt Bridge" obstacle and the biocatalytic solution.
Figure 1: Mechanistic comparison showing the bypass of salt formation via the Activated Ester route (Vinyl Laurate), where the byproduct (acetaldehyde) tautomerizes, driving the reaction forward irreversibly.
This is the "Gold Standard" for green synthesis. It utilizes Vinyl Laurate as the acyl donor. The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde, rendering the reaction irreversible and pushing yields >90%.
Media: Solvent-free (Vinyl Laurate acts as solvent) OR tert-Butanol (green solvent).
Equipment:
Thermostatted orbital shaker (50-60°C).
Molecular Sieves (4Å) or Vacuum pump (for byproduct removal).
Step-by-Step Methodology:
Substrate Preparation:
Mix L-Leucine (10 mmol, 1.31 g) and Vinyl Laurate (20 mmol, 4.52 g) in a 50 mL screw-cap reaction vial.
Note: If the slurry is too thick, add 10 mL of dry tert-butanol (t-BuOH). t-BuOH is a bulky tertiary alcohol that lipases cannot esterify, making it an inert green solvent.
Enzyme Activation:
Add Novozym 435 (10% w/w relative to total substrates, approx. 0.6 g).[6]
Critical: Ensure the enzyme beads are dry. Pre-equilibrate over silica gel if necessary.
Reaction Incubation:
Incubate at 55°C at 200 rpm .
Duration: 24–48 hours.
Validation: Monitor the disappearance of L-Leucine using TLC (n-butanol:acetic acid:water 3:1:1) or HPLC.
Work-Up (Purification):
Filtration: Filter the hot reaction mixture to remove the immobilized enzyme (Recycle the enzyme by washing with acetone and drying).
Precipitation: If solvent-free, the product may solidify upon cooling. If t-BuOH was used, evaporate the solvent under reduced pressure.
Washing: Wash the crude solid with cold hexane (2 x 20 mL) to remove unreacted vinyl laurate. N-lauroyl-L-leucine is insoluble in hexane, while vinyl laurate is soluble.
Final Polish: Recrystallize from ethanol/water (80:20) if ultra-high purity (>99%) is required for pharmaceutical applications.
Protocol B: Direct Amidation (The "Holy Grail" Route)
This route uses Lauric Acid directly. It is 100% atom-efficient (byproduct is water) but kinetically slower due to the salt formation issue described in Figure 1.
DES Preparation: Mix Choline Chloride and Urea at 80°C until a clear liquid forms.
Reaction: Dissolve L-Leucine (1 eq) and Lauric Acid (1.2 eq) in the DES.
Catalysis: Add Novozym 435 (15% w/w).
Water Removal (Crucial): Apply vacuum (100 mbar) or add activated Molecular Sieves (3A) to the reaction vessel.
Why? Lipases are hydrolases.[3] They require trace water to be active, but excess water (product) will drive the reaction backward (hydrolysis).
Duration: 72 hours at 60°C.
Extraction: Add water to the DES mixture to dissolve the DES components. The N-lauroyl-L-leucine will precipitate out (or form an oily layer). Filter/decant and wash with hexane.
Comparative Data Analysis
Parameter
Chemical Synthesis (Schotten-Baumann)
Enzymatic (Vinyl Laurate)
Enzymatic (Direct Acid)
Reaction Time
2–4 Hours
24–48 Hours
72+ Hours
Yield
85–95%
90–98%
40–60%
Atom Economy
Low (NaCl waste)
Medium (Acetaldehyde byproduct)
High (Water byproduct)
Purification
Complex (Salt removal, pH adjust)
Simple (Hexane wash)
Simple (Water wash)
Green Score
Low (Toxic reagents)
High (Biocompatible)
High (Slow kinetics)
Quality Control & Analytical Validation
To ensure the protocol serves drug development standards, the synthesized N-lauroyl-L-leucine must be characterized.
Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient (50:50 to 90:10).
Detection: UV at 210 nm (Amide bond) or ELSD (Evaporative Light Scattering Detector) for better sensitivity of non-chromophoric lipids.
FTIR Confirmation:
Look for the Amide I band (1650 cm⁻¹, C=O stretch) and Amide II band (1540 cm⁻¹, N-H bend).
Absence of the ester peak (1735 cm⁻¹) confirms chemoselectivity (Lipase favored amidation over esterification of the carboxylic acid end of leucine).
Workflow Visualization
Figure 2: Operational workflow for the chemo-enzymatic synthesis of N-lauroyl-L-leucine.
References
Adnani, A., et al. (2012).[14] "Lipase-catalyzed synthesis of glucose fatty acid esters in tert-butanol." Journal of Molecular Catalysis B: Enzymatic. Link(Demonstrates efficacy of t-butanol as a green solvent for lipase catalysis).
Bordes, F., et al. (2010). "Lipase-catalyzed production of aliphatic polyesters in solvent-free systems." Biocatalysis and Biotransformation. Link(Foundational work on solvent-free lipase activity).
Tufvesson, P., et al. (2011). "Green chemistry for the synthesis of amino acid-based surfactants."[15][16][17] Green Chemistry. Link(Review of green alternatives to Schotten-Baumann).
Application Notes and Protocols: N-(1-Oxododecyl)-L-leucine as a Bioactive Component in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The convergence of materials science and cell biology has propelled tissue engineering to the forefront...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The convergence of materials science and cell biology has propelled tissue engineering to the forefront of regenerative medicine. The design of scaffolds that not only provide structural support but also actively guide cellular behavior is paramount. This document outlines the prospective application of N-(1-Oxododecyl)-L-leucine, a lipoamino acid, as a novel bioactive component in tissue engineering scaffolds. While direct, extensive research on this specific molecule in tissue engineering is nascent, this guide synthesizes established principles of L-leucine biochemistry, N-acyl amino acid properties, and scaffold fabrication to propose a comprehensive framework for its investigation and application. We present the scientific rationale, detailed protocols for scaffold preparation and characterization, and methodologies for assessing cellular responses.
Introduction: The Rationale for N-(1-Oxododecyl)-L-leucine in Tissue Engineering
The ideal tissue engineering scaffold should mimic the native extracellular matrix (ECM), providing both physical support and biochemical cues to resident cells.[1][2] N-(1-Oxododecyl)-L-leucine is an amphiphilic molecule comprising the essential amino acid L-leucine and a 12-carbon fatty acid (dodecanoic acid). This unique structure suggests multifaceted potential in scaffold design.
The Bioactive Core: L-leucine
L-leucine is a branched-chain amino acid (BCAA) renowned for its pivotal role in regulating protein synthesis and cellular growth.[][4] It is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[] By incorporating L-leucine into a scaffold, we can hypothesize a localized and sustained stimulation of anabolic processes in colonizing cells, which is highly desirable for tissue regeneration.[5][6][7] Furthermore, L-leucine has been shown to promote axonal outgrowth, suggesting potential applications in neural tissue engineering.[8]
The Functional Tail: N-(1-Oxododecyl) Group
The N-dodecanoyl lipid tail imparts amphiphilic properties, making N-(1-Oxododecyl)-L-leucine a candidate for self-assembly or as a functional surface modifier for polymeric scaffolds.[9] N-acyl amino acids are known to interact with cell membranes and have been explored as drug delivery agents.[10][11][12][13] This lipid component could enhance the hydrophobicity of a scaffold's surface, potentially influencing protein adsorption and subsequent cell attachment.
Proposed Mechanism of Action
We propose that N-(1-Oxododecyl)-L-leucine, when integrated into a tissue engineering scaffold, will enhance tissue regeneration through a dual-action mechanism:
Enhanced Cell Adhesion and Proliferation: The dodecanoyl tail will modify the scaffold surface, promoting the adsorption of serum proteins, which in turn facilitates cell adhesion.
Stimulation of Anabolic Signaling: The L-leucine moiety will be gradually released or presented to adherent cells, activating the mTOR pathway to promote protein synthesis and cell growth.
The following diagram illustrates the proposed signaling cascade:
Caption: Proposed signaling pathway initiated by L-leucine from the scaffold.
Protocols
Scaffold Fabrication
This protocol describes the fabrication of a porous poly(lactic-co-glycolic acid) (PLGA) scaffold functionalized with N-(1-Oxododecyl)-L-leucine using a solvent casting and particulate leaching (SCPL) method.
Purpose: To confirm the incorporation of N-(1-Oxododecyl)-L-leucine into the PLGA scaffold.
Procedure:
Obtain FTIR spectra of pure PLGA, pure N-(1-Oxododecyl)-L-leucine, and the functionalized scaffold.
Analyze for characteristic peaks of N-(1-Oxododecyl)-L-leucine, such as amide I and II bands, within the scaffold's spectrum.
3.2.3. Contact Angle Measurement
Purpose: To assess changes in surface hydrophobicity.
Procedure:
Place a small, flat piece of the scaffold on the goniometer stage.
Dispense a droplet of DI water onto the surface.
Measure the contact angle. A decrease in contact angle compared to a pure PLGA scaffold indicates increased hydrophilicity, while an increase suggests greater hydrophobicity.
In Vitro Cell Studies
Cell Line: Human Mesenchymal Stem Cells (hMSCs)
3.3.1. Biocompatibility Assessment (MTT Assay)
Purpose: To evaluate the cytotoxicity of the scaffold.
Procedure:
Sterilize scaffolds with ethylene oxide or 70% ethanol followed by UV irradiation.
Place scaffolds in a 48-well plate.
Seed hMSCs onto the scaffolds at a density of 5 x 10^4 cells per scaffold.
At 1, 3, and 7 days, perform an MTT assay according to the manufacturer's protocol to assess cell viability.
3.3.2. Cell Adhesion and Proliferation (DNA Quantification)
Purpose: To quantify cell attachment and growth over time.
Procedure:
Seed hMSCs as described above.
At 4 hours (for adhesion) and on days 1, 3, and 7 (for proliferation), lyse the cells on the scaffold.
Quantify the total amount of DNA using a fluorescent DNA-binding dye (e.g., PicoGreen).
3.3.3. Western Blot for mTOR Pathway Activation
Purpose: To investigate the activation of the mTOR signaling pathway.
Procedure:
After 3 days of culture, lyse the cells on the scaffolds.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Probe with primary antibodies against phosphorylated S6K1 (p-S6K1), total S6K1, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., GAPDH).
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
The following diagram outlines the complete experimental workflow from scaffold fabrication to data analysis.
Caption: Experimental workflow for evaluating N-(1-Oxododecyl)-L-leucine scaffolds.
Troubleshooting
Problem
Possible Cause
Solution
Poor Cell Adhesion
Scaffold surface is too hydrophobic.
Decrease the concentration of N-(1-Oxododecyl)-L-leucine; pre-coat scaffolds with ECM proteins like fibronectin.
Scaffold Collapses
Incomplete solvent evaporation before leaching.
Increase vacuum drying time.
No Increase in mTOR Activation
Insufficient release or presentation of L-leucine.
Increase the loading concentration of N-(1-Oxododecyl)-L-leucine; consider a more degradable polymer for faster release.
Conclusion
The incorporation of N-(1-Oxododecyl)-L-leucine into tissue engineering scaffolds represents a promising, albeit exploratory, strategy to enhance their regenerative capacity. The protocols and rationale presented here provide a robust starting point for researchers to investigate the potential of this novel biomaterial. Successful validation of the hypothesized mechanisms could pave the way for the development of a new class of bioactive scaffolds for a variety of tissue engineering applications.
References
Zanchi, N. E., Nicastro, H., & Lancha Jr, A. H. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrition & Metabolism, 5, 20. [Link]
Li, F., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1184499. [Link]
Wall, B. T., et al. (2019). Leucine coingestion augments the muscle protein synthetic response to the ingestion of 15 g of protein following resistance exercise in older men. American Journal of Physiology-Endocrinology and Metabolism, 317(3), E489-E498. [Link]
Gąsior, L., et al. (2023). Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids—Energy Frameworks and Supramolecular Synthons. International Journal of Molecular Sciences, 24(2), 1409. [Link]
Mata, A., et al. (2010). Production of self-assembling biomaterials for tissue engineering. Journal of Tissue Engineering, 1(1), 2041731410377041. [Link]
Gomes, S., et al. (2015). Self-Assembled Proteins and Peptides as Scaffolds for Tissue Regeneration. Advanced Drug Delivery Reviews, 94, 28-44. [Link]
NIST. Scaffold Fabrication Tutorial: Salt-Leaching & Gas Foamed Scaffolds. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Pharmaceuticals, 13(9), 239. [Link]
Ho, W., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of Medicinal Chemistry, 38(15), 2768-2774. [Link]
Petrosino, S., et al. (2018). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 175(9), 1421-1433. [Link]
Li, Y., et al. (2019). L-leucine promotes axonal outgrowth and regeneration via mTOR activation. Neuroscience Letters, 706, 179-185. [Link]
Di Lullo, G. A., et al. (2002). Mapping the ligand-binding sites and disease-associated mutations on the most abundant protein in the human, type I collagen. The Journal of Biological Chemistry, 277(6), 4223-4231. [Link]
Holmes, T. C., et al. (2000). Extensive neurite outgrowth and active synapse formation on self-assembling peptide scaffolds. Proceedings of the National Academy of Sciences, 97(12), 6728-6733. [Link]
formulating pH-responsive systems with N-dodecanoyl-L-leucine
Application Note: Formulating pH-Responsive Systems with N-Dodecanoyl-L-Leucine Introduction N-Dodecanoyl-L-leucine (C12-Leu) represents a class of bio-surfactants known as -acyl amino acids (NAAs).[1] Structurally, it c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulating pH-Responsive Systems with N-Dodecanoyl-L-Leucine
Introduction
N-Dodecanoyl-L-leucine (C12-Leu) represents a class of bio-surfactants known as
-acyl amino acids (NAAs).[1] Structurally, it consists of a hydrophobic lauroyl (C12) tail attached to a hydrophilic L-leucine head group via an amide bond.[1] This amphiphilic architecture grants it unique self-assembly properties that are highly sensitive to pH changes.[1]
Unlike conventional polymeric hydrogelators, C12-Leu is a Low Molecular Weight Hydrogelator (LMWH) .[1] Its assembly is driven by non-covalent interactions—specifically hydrogen bonding between amide groups and hydrophobic van der Waals forces between alkyl chains—rather than covalent cross-linking.[1]
Key Mechanism:
High pH (> 6.0): The carboxylic acid group is deprotonated (
).[1] Electrostatic repulsion dominates, favoring small micelles or molecular dissolution.[1]
Low pH (< 5.0): Protonation (
) reduces charge repulsion.[1] Hydrogen bonding networks form, driving a transition from micelles fibers hydrogels (at sufficient concentration).[1]
This guide details the protocols for formulating C12-Leu systems for controlled drug delivery and supramolecular hydrogel scaffolding.[1]
Purpose: To form a self-standing hydrogel using Glucono-
-lactone (GdL) for slow, uniform acidification.[1]
Context: Rapid addition of strong acid (HCl) often causes localized precipitation. GdL hydrolyzes slowly to gluconic acid, ensuring uniform pH reduction throughout the sample.
Materials:
C12-Leu Stock Solution (20-30 mM recommended for robust gels).[1]
Preparation: Prepare a 20 mM (approx. 0.6 wt%) stock solution of C12-Leu at pH ~9 using Protocol A.
GdL Addition: Calculate the amount of GdL required to reach equimolar ratio with NaOH (typically 4-5 mg per mL of stock, depending on exact buffer strength).
Mixing: Add solid GdL to the C12-Leu solution and vortex immediately for 10 seconds to dissolve.
Incubation: Leave the vial undisturbed at room temperature.
Observation: The solution will remain clear initially. Over 30–60 minutes, as GdL hydrolyzes, the pH drops.[1]
Gelation: As pH approaches the pKa (~5.0), the solution will become viscous and eventually form a solid gel.
Validation: Perform the "Inverted Vial Test". If the gel does not flow when the vial is turned upside down, gelation is successful.
Protocol C: Drug Encapsulation & Release Study
Purpose: To encapsulate a hydrophobic model drug (Nile Red) and demonstrate pH-responsive release.[1]
Observation: Solution becomes turbid (micelles disrupt/aggregate).[1] Fluorescence intensity of Nile Red will drop significantly as it is exposed to the aqueous environment or precipitates.
Sol State: (Liquid-like).[1] Gel State: (Solid-like), often by orders of magnitude.[1]
Expert Tips & Troubleshooting
Precipitation vs. Gelation: If you see white "clumps" instead of a gel, the acidification was too fast.[1] Use the GdL method (Protocol B) or a weaker acid (Acetic Acid) instead of HCl.
Critical Gelation Concentration (CGC): If no gel forms even with GdL, increase the C12-Leu concentration. The CGC is typically around 0.5 – 1.0 wt% (approx. 15–30 mM).
Salt Effect: Adding NaCl (e.g., 100 mM) screens the charge repulsion, lowering the CMC and potentially promoting gelation at slightly higher pH values.[1]
Temperature: These gels are often thermo-reversible.[1] Heating a gel to >60°C usually melts it back to a sol; cooling reforms the gel.
References
pH-Responsive Self-Assembly Mechanism
Title: pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications.[1]
Application Note: Solubility Enhancement Protocols using N-(1-Oxododecyl)-L-leucine
This Application Note is designed for formulation scientists and drug delivery researchers. It synthesizes physicochemical principles with practical, step-by-step protocols for utilizing N-(1-Oxododecyl)-L-leucine (also...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for formulation scientists and drug delivery researchers. It synthesizes physicochemical principles with practical, step-by-step protocols for utilizing N-(1-Oxododecyl)-L-leucine (also known as N-Lauroyl-L-leucine) as a functional excipient for solubility and bioavailability enhancement.[1]
Executive Summary
N-(1-Oxododecyl)-L-leucine (CAS: 14379-40-9), hereafter referred to as N-Lauroyl-L-leucine (NLL) , is an anionic amino acid-based surfactant.[1][2] Unlike standard surfactants (e.g., SDS) or simple amino acids (e.g., L-leucine), NLL combines the surface activity of a fatty acid with the biocompatibility and dispersibility of an amino acid.[2][3]
This molecule is particularly valuable for BCS Class II and IV drugs due to two distinct mechanisms:
Liquid Phase: It forms micelles at relatively low concentrations, solubilizing hydrophobic drugs via hydrophobic interaction.[1][2][3]
Solid Phase: In spray-dried dispersions, it enriches at the particle surface, reducing cohesion (improving flow) and enhancing wettability (improving dissolution rate).[1][3]
Physicochemical Profile & Mechanistic Insight[4]
Before initiating protocols, the formulation scientist must understand the operating window of NLL.
Property
Value / Characteristic
Formulation Implication
Molecular Weight
313.48 g/mol
Moderate MW allows for high molar ratios in co-formulations.[1][2][4]
pH Dependent Solubility. Soluble at pH > 5.[1][2][3][4]5. Insoluble/Protonated at pH < 3.[1][3]
CMC
~5 – 12 mM (in water, pH 7)
Forms micelles at low concentrations (~0.15% - 0.4% w/v).[1][3][4]
HLB Value
~10 - 12 (Calculated)
Suitable for O/W emulsions and solubilization.[1][3][4]
Mechanism of Action
The following diagram illustrates how NLL functions differently in liquid vs. solid states.
Figure 1: Dual-mechanism of N-Lauroyl-L-leucine in liquid solubilization and solid dispersion engineering.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Purpose: To define the minimum concentration required for solubilization.[1][2][3] Operating below the CMC will yield negligible solubility enhancement.[1][3]
Purpose: To engineer high-performance inhalable or oral powders.[1][2][3] NLL acts as a "shell former," migrating to the surface of the droplet during drying. This creates a hydrophobic shell that prevents moisture uptake and improves powder flow, while the internal core remains amorphous.[3]
Secondary drying: Vacuum oven at 40°C for 24 hours to remove residual solvent.[1][3]
Characterization Checklist:
SEM: Look for "corrugated" or "wrinkled" morphology. This confirms NLL shell formation (unlike the smooth spheres of pure polymer).[1][3]
XRPD: Confirm amorphous halo (no crystalline peaks).
Contact Angle: NLL-containing powders should show lower contact angles (better wetting) compared to pure API, but potentially higher than pure polymer if the NLL tail orients outward.[2][3] Note: In water, NLL aids wetting due to surfactant activity.[3]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in Feed Solution
pH is too low (< 5.0) or solvent is too polar.[1][3]
Adjust pH to 7.0-7.5 using NaOH or increase Ethanol ratio.[1][3]
NLL is anionic.[1][3][4] Avoid pairing with strong cationic APIs (forms insoluble salts).[1][3]
References
Physicochemical Properties of Amino Acid Surfactants
Faustino, C. M., et al. (2010).[1][3][4] "Amino acid-based surfactants: New antimicrobial agents."[1][2][3] Colloids and Surfaces B: Biointerfaces. Link[1][3][4]
Leucine in Spray Drying (Analogous Mechanism)
Vehring, R. (2008).[1][3] "Pharmaceutical particle engineering via spray drying."[1][3] Pharmaceutical Research. Link[1][3][4]
Micellization of N-Acyl Amino Acids
Brito, R. O., et al. (2012).[1][3][4] "Self-aggregation of N-acyl amino acid surfactants." Colloids and Surfaces A. Link[1][3][4]
Solubility Enhancement Strategies
Savjani, K. T., et al. (2012).[1][3][4] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][3] Link[1][3][4]
General Surfactant Data (CMC Reference)
PubChem Compound Summary for N-Lauroyl-L-leucine (CID 9839810).[1][3] Link
Topic: Experimental Setup for N-lauroyl-L-leucine Self-Assembly Studies
An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of N-lauroyl-L-leucine Self-Assembly N-lauroyl-L-leucine (L-Leu-C12) is an amin...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-lauroyl-L-leucine Self-Assembly
N-lauroyl-L-leucine (L-Leu-C12) is an amino acid-based surfactant that has garnered significant interest in the fields of drug delivery, materials science, and nanotechnology. Its biocompatibility, biodegradability, and amphiphilic nature—comprising a hydrophilic L-leucine headgroup and a hydrophobic lauroyl (C12) tail—drive its spontaneous self-assembly into a variety of ordered nanostructures in aqueous solutions, including micelles, vesicles, and fibers. The morphology of these structures is highly sensitive to environmental conditions such as pH, temperature, and ionic strength, making L-Leu-C12 a versatile building block for stimuli-responsive materials.
This guide provides a comprehensive overview of the experimental design and detailed protocols for investigating the self-assembly of N-lauroyl-L-leucine. We will delve into the causality behind methodological choices, ensuring a robust and reproducible experimental setup.
Part 1: Foundational Principles of L-Leu-C12 Self-Assembly
The self-assembly of L-Leu-C12 is primarily governed by a delicate balance of non-covalent interactions:
Hydrophobic Effect: The primary driving force, where the C12 hydrocarbon tails aggregate to minimize contact with water.
Hydrogen Bonding: Occurs between the amide and carboxylic acid groups of the L-leucine headgroups, contributing to the stability of the assembled structures.
Electrostatic Interactions: The ionization state of the carboxylic acid group (pKa ≈ 4.2) is pH-dependent. At pH > pKa, the headgroup is negatively charged (COO-), leading to electrostatic repulsion that favors the formation of smaller micelles. At pH < pKa, the headgroup is neutral (COOH), reducing repulsion and allowing for the formation of larger aggregates like fibers and vesicles through enhanced hydrogen bonding.
This pH-responsiveness is a critical parameter to control and exploit in experimental design.
Figure 2: Experimental workflow for L-Leu-C12 self-assembly studies.
Protocol 1: Sample Preparation
The preparation of L-Leu-C12 solutions is a critical step that dictates the reproducibility of results. The low solubility of the protonated form requires careful handling.
Materials:
N-lauroyl-L-leucine (powder, >98% purity)
Sodium hydroxide (NaOH), 0.1 M solution
Hydrochloric acid (HCl), 0.1 M solution
Phosphate buffered saline (PBS) or buffer of choice
Ultrapure water (18.2 MΩ·cm)
Magnetic stirrer and stir bar
pH meter calibrated with standard buffers
Vortex mixer
Bath sonicator
Procedure:
Stock Solution Preparation (Alkaline Method):
Weigh the desired amount of N-lauroyl-L-leucine powder.
Disperse the powder in a volume of ultrapure water.
While stirring, add 0.1 M NaOH dropwise until the powder fully dissolves. This deprotonates the carboxylic acid group, forming the more soluble sodium N-lauroyl-L-leucinate salt.
Adjust the final volume with ultrapure water to achieve the desired stock concentration (e.g., 10 mM).
pH Adjustment for Self-Assembly:
Take an aliquot of the alkaline stock solution.
Slowly add 0.1 M HCl dropwise while continuously monitoring the pH. The solution will likely become turbid as the pH drops below the pKa and self-assembly into larger structures occurs.
For studies at a specific pH, it is recommended to use a buffer system (e.g., citrate for pH 3-6, phosphate for pH 6-8) to ensure stability.
Homogenization and Equilibration:
Once the target pH is reached, vortex the sample for 1 minute.
Sonicate the sample in a bath sonicator for 10-15 minutes to break up any large, kinetically trapped aggregates and promote the formation of thermodynamically stable structures.
Allow the solution to equilibrate at the desired experimental temperature for at least 2 hours (or overnight for highly ordered structures) before analysis.
Causality: The alkaline dissolution step ensures complete monomerization before initiating pH-triggered self-assembly, leading to more uniform and reproducible nanostructures. Sonication provides the energy needed to overcome kinetic barriers to self-assembly.
Protocol 2: Determination of Critical Aggregation Concentration (CAC)
The CAC is the concentration at which monomers begin to form aggregates. The pyrene fluorescence probe method is a highly sensitive technique for this measurement. Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous environment (polar), the ratio of the first to the third vibronic peaks (I1/I3) is high. When pyrene partitions into the hydrophobic core of the L-Leu-C12 aggregates, the I1/I3 ratio decreases.
Materials:
Pyrene stock solution (1 mM in acetone)
N-lauroyl-L-leucine solutions of varying concentrations (prepared as in Protocol 1)
Fluorometer
Procedure:
Prepare a series of L-Leu-C12 solutions in your chosen buffer, spanning a concentration range from well below to well above the expected CAC (e.g., 10⁻⁶ M to 10⁻² M).
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of ~1 µM. The volume of acetone should be less than 1% of the total volume to avoid solvent effects.
Incubate the samples in the dark for at least 1 hour to allow for pyrene partitioning.
Measure the fluorescence emission spectrum of each sample (excitation wavelength ~335 nm, emission scan from 350 nm to 450 nm).
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
Plot the I1/I3 ratio as a function of the logarithm of the L-Leu-C12 concentration.
The CAC is determined from the inflection point of the resulting sigmoidal curve.
Parameter
Value
Pyrene Excitation λ
~335 nm
Emission Scan Range
350 - 450 nm
I1 Peak
~373 nm
I3 Peak
~384 nm
Final Pyrene Conc.
~1 µM
Table 1: Key parameters for pyrene fluorescence assay.
Protocol 3: Size and Morphology Characterization
A. Dynamic Light Scattering (DLS)
DLS is an essential technique for determining the hydrodynamic diameter (Z-average) and size distribution (Polydispersity Index, PDI) of the self-assembled structures in solution.
Procedure:
Prepare L-Leu-C12 samples at a concentration above the CAC at the desired pH.
Filter the samples through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and large contaminants.
Equilibrate the sample at the desired temperature in the DLS instrument for at least 5 minutes.
Perform measurements using a laser wavelength of 633 nm and a scattering angle of 173° (or 90°).
Acquire at least three replicate measurements for each sample.
Analyze the correlation function to obtain the Z-average size and PDI. A PDI < 0.3 is generally considered indicative of a monodisperse population.
B. Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the aggregate morphology (e.g., spherical micelles, vesicles, fibers).
Procedure:
Prepare a TEM grid (e.g., carbon-coated copper grid) by glow-discharging to render the surface hydrophilic.
Apply a small droplet (3-5 µL) of the L-Leu-C12 solution (typically 0.1-1 mM) onto the grid.
Allow the sample to adsorb for 1-2 minutes.
Blot away the excess liquid using filter paper.
Negative Staining (for micelles/vesicles): Apply a droplet of a heavy atom stain (e.g., 2% uranyl acetate or phosphotungstic acid) for 30-60 seconds. Blot away the excess stain.
Allow the grid to air-dry completely.
Image the grid using a TEM at an appropriate accelerating voltage (e.g., 80-120 kV).
Cryo-TEM is a superior alternative that involves flash-freezing the sample in liquid ethane, preserving the structures in their native, hydrated state and avoiding artifacts from drying and staining.
Part 3: Advanced Structural Analysis
For deeper mechanistic insights, spectroscopic techniques can probe the molecular interactions within the assemblies.
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to study the hydrogen bonding interactions. A shift in the amide I band (C=O stretching) and N-H stretching vibrations upon aggregation can provide information on the formation of intermolecular hydrogen bonds.
Circular Dichroism (CD) Spectroscopy: L-leucine is a chiral molecule. CD spectroscopy can be used to investigate the chiral arrangement of the molecules within the self-assembled structures, providing insights into the packing and long-range order.
Conclusion
The study of N-lauroyl-L-leucine self-assembly requires a systematic and multi-technique approach. Careful sample preparation is paramount to obtaining reproducible data. By combining techniques that probe different aspects of the system—from the onset of aggregation (fluorescence) to particle size (DLS) and detailed morphology (TEM)—researchers can build a comprehensive understanding of this versatile biomaterial. The protocols and rationale provided herein serve as a robust starting point for scientists and drug development professionals aiming to harness the potential of amino acid-based surfactants.
References
Guo, Z., et al. (2018). Self-assembly of an L-leucine-derived surfactant: pH-tunable vesicle-to-micelle transition. Langmuir. Available at: [Link]
Saha, A., et al. (2012). Self-assembly of N-lauroyl-l-leucine in water: effect of pH on the formation of micelles, vesicles, and fibrils. Langmuir. Available at: [Link]
Agazzi, A., et al. (2015). Self-assembly of N-acyl-L-leucine and N-acyl-L-phenylalanine surfactants. Journal of Colloid and Interface Science. Available at: [Link]
Dubochet, J. (2012). Cryo-EM-the first thirty years. Journal of microscopy. Available at: [Link]
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics. Available at: [Link]
Application
Application Note: N-(1-Oxododecyl)-L-leucine as a Low Molecular Weight Gelator (LMWG)
Executive Summary N-(1-Oxododecyl)-L-leucine (also known as N-Lauroyl-L-leucine or -Leu) represents a class of amino acid-based low molecular weight gelators (LMWGs) capable of immobilizing solvents via non-covalent supr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(1-Oxododecyl)-L-leucine (also known as N-Lauroyl-L-leucine or
-Leu) represents a class of amino acid-based low molecular weight gelators (LMWGs) capable of immobilizing solvents via non-covalent supramolecular self-assembly. Unlike polymeric hydrogels, which rely on covalent cross-linking, -Leu forms entangled fibrillar networks (SAFiNs) driven by hydrogen bonding, van der Waals forces, and hydrophobic effects.
This guide provides high-fidelity protocols for utilizing
-Leu to form both hydrogels and organogels. It is designed for researchers in drug delivery and tissue engineering who require biocompatible, stimuli-responsive matrices.
Molecular Mechanism & Self-Assembly[1]
The gelation capability of
-Leu stems from its amphiphilic structure: a hydrophobic dodecyl tail and a hydrophilic amino acid head group containing a carboxylic acid and an amide linkage.
Key Drivers of Assembly:
Amide Hydrogen Bonding: The amide group (-NH-CO-) facilitates intermolecular hydrogen bonding, acting as the "glue" for 1D stacking.
Hydrophobic Interdigitation: The aliphatic
chains and the isobutyl side chain of Leucine drive aggregation in aqueous environments to minimize water contact.
Chirality: The L-enantiomer dictates the specific twist (helicity) of the resulting nanofibers, which is crucial for the entanglement that traps solvent.
Visualization: Supramolecular Assembly Pathway
Figure 1: Logical flow of N-(1-Oxododecyl)-L-leucine self-assembly from monomeric solution to supramolecular gel network.
Experimental Protocols
Materials Required[2][3][4][5]
Gelator: N-(1-Oxododecyl)-L-leucine (Synthesis protocol below or commercial grade >98%).
Equipment: Vortex mixer, temperature-controlled water bath, pH meter, rheometer.
Protocol A: Hydrogel Formation (pH-Switch Method)
This method is ideal for encapsulating biological agents as it avoids high temperatures.
Weighing: Weigh 20 mg of
-Leu into a glass vial.
Solubilization: Add 0.9 mL of Milli-Q water. The solid will not dissolve.
Ionization: Add 0.1 mL of 1M NaOH. Vortex until the solution is clear (Final pH ~12-13). The carboxyl group is deprotonated (
), forming a micellar solution.
Triggering: Slowly add 1M HCl dropwise (approx. 0.1 mL, but titrate carefully) while monitoring pH.
Target Point: As the pH approaches the pKa of the carboxyl group (approx pH 5.0–6.0), the solution will become turbid.
Gelation: Stop agitation immediately upon turbidity. Allow the sample to rest undisturbed for 2–12 hours at room temperature. A self-supporting hydrogel will form.[1]
Protocol B: Organogel Formation (Heating-Cooling)
Used for oil thickening or hydrophobic drug delivery.
Preparation: Mix
-Leu in the target organic solvent (e.g., Isopropyl Myristate) at a concentration of 2–5% (w/v).
Heating: Heat the mixture in a sealed vial to 80–90°C (or until the solid completely dissolves and the solution is clear).
Cooling: Remove from heat and allow to cool to room temperature (
).
Aging: Do not disturb the vial during cooling. The gel network forms as the solubility decreases.
Characterization & Data Interpretation
To validate the gelation, the following characterization suite is recommended.
Rheological Analysis
Rheology is the gold standard for defining a gel. Perform an oscillatory frequency sweep.
Parameter
Gel State Signature
Sol/Liquid State Signature
Storage Modulus ()
High (Elastic dominance)
Low
Loss Modulus ()
Lower than
Higher than
Frequency Dependence
is independent of frequency
is highly frequency-dependent
Success Criterion:
by at least one order of magnitude over the frequency range (0.1 – 100 rad/s).
Microscopy (SEM/TEM)
Protocol:
Place a small portion of the gel on a silicon wafer (SEM) or carbon-coated grid (TEM).
Drying: Lyophilize (freeze-dry) the sample to remove solvent without collapsing the structure. Note: Air drying causes capillary collapse.
Imaging: Look for high-aspect-ratio fibers (width: 20–100 nm, length: several microns) forming a dense mesh.
FTIR Spectroscopy
Use FTIR to confirm the driving forces of assembly.
Amide I Band: Look for a shift from ~1650 cm⁻¹ (non-bonded) to ~1630–1640 cm⁻¹ (hydrogen-bonded).
Amide II Band: Shift from ~1550 cm⁻¹ to lower wavenumbers.[2]
Application Workflow: Hydrophobic Drug Encapsulation
This workflow demonstrates how to use
-Leu to deliver a hydrophobic drug (e.g., Curcumin or Ibuprofen).
Figure 2: Workflow for encapsulating hydrophobic guests within the
-Leu matrix.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation (White powder)
Cooling too fast or pH dropped too rapidly.
Organogel: Cool slower (insulate vial). Hydrogel: Add acid more slowly or use GDL (Glucono-delta-lactone) for slow acidification.
Phase Separation (Syneresis)
Gel network is contracting too much (super-hydrophobic).
Increase gelator concentration or add a co-surfactant (e.g., 10% molar ratio of free Leucine).
Heating insufficient or salt formation incomplete.
Ensure full transparency at the "Sol" stage before triggering.
References
Hanabusa, K., et al. (1993). "Small molecular gelling agents to harden organic liquids: alkylamides of N-benzyloxycarbonyl-L-valyl-L-valine." Journal of the Chemical Society, Chemical Communications. (Foundational text on amino acid gelators).
Suzuki, M., & Hanabusa, K. (2010). "Polymer-like static and dynamic behavior of supramolecular gels formed by low-molecular-weight gelators." Chemical Society Reviews. (Review of mechanism and rheology).
Estroff, L. A., & Hamilton, A. D. (2004). "Water gelation by small organic molecules." Chemical Reviews. (Comprehensive review on hydrogelators including amino acid derivatives).
Fairbanks, B. D., et al. (2014). "N-acyl amino acids as low molecular weight gelators." Soft Matter. (General reference for N-acyl amino acid protocols).
(Note: Specific CGC values and transition temperatures may vary slightly based on the purity of the synthesized
purification methods to remove impurities from N-(1-Oxododecyl)-L-leucine
Introduction Welcome to the Technical Support Center. This guide addresses the purification of N-(1-Oxododecyl)-L-leucine (also known as N-Lauroyl-L-leucine).
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of N-(1-Oxododecyl)-L-leucine (also known as N-Lauroyl-L-leucine).
As Senior Application Scientists, we often see researchers struggle with this compound due to its amphiphilic nature .[1] It behaves like an anionic surfactant at high pH and a fatty acid analog at low pH. The primary challenge is not the synthesis (typically Schotten-Baumann), but the separation of the product from Lauric Acid (hydrolysis byproduct) and unreacted L-Leucine .[1]
This guide prioritizes solubility-based differentiation . We utilize the hydrogen-bonding capability of the amide bond in the product to separate it from the non-polar fatty acid impurities.[1]
Module 1: The "Gold Standard" Purification Protocol
The most persistent impurity in this synthesis is Lauric Acid .[1] Because both the product and Lauric Acid precipitate upon acidification, they cannot be separated by simple filtration.[1] You must exploit the solubility difference in non-polar solvents.[1]
The Protocol
Step
Action
Solvent System
Technical Rationale (Causality)
1
Acidification & Precipitation
HCl (aq) to pH 2–3
Protonates the carboxylate. Product and Lauric acid precipitate; unreacted Leucine remains soluble in water [1].
2
Filtration & Water Wash
Cold Water
Removes trapped salts (NaCl) and residual L-Leucine.
3
The "Lipid Strip" (CRITICAL)
Hexane or Petroleum Ether
Mechanism: Lauric acid is highly soluble in hexane. N-Lauroyl-L-leucine is insoluble due to intermolecular hydrogen bonding of the amide moiety.
4
Recrystallization
Ethanol/Water (70:30) or Acetone/Water
Dissolves the product at high temp; impurities stay in solution or filter out. Slow cooling promotes crystal lattice formation over oiling out [2].
Detailed Methodology: The "Lipid Strip" Wash
Do not skip this step if your impurity profile shows fatty acids.[1]
Dry your crude precipitate thoroughly. Water interferes with the organic wash.[1]
Suspend the solid in Hexane (10 mL per gram of solid).
Stir vigorously at room temperature for 30 minutes. Do not heat significantly, or you risk dissolving the product.[1]
Filter the solid.[1][3][4] The filtrate contains the Lauric Acid.[1] The filter cake is your semi-purified N-Lauroyl-L-leucine.
Validation: Check TLC (Solvent: Ethyl Acetate/Hexane 1:1). The high Rf spot (Fatty Acid) should be gone.[1]
Status: Common Failure Point
Issue: "My separatory funnel is full of white foam/emulsion."
Because N-Lauroyl-L-leucine is a surfactant, it stabilizes emulsions, especially at neutral pH.
The Anti-Emulsion Strategy
Temperature Control: Heat the aqueous/organic mixture to 50°C . Higher temperature increases the critical micelle concentration (CMC), breaking the emulsion.[1]
pH Adjustment:
High pH (>10): Stable emulsion (Soap). Avoid extraction here.
If recrystallization fails to remove trace isomers or coupling reagents, use RP-Chromatography.
Chromatographic Conditions:
Parameter
Setting
Stationary Phase
C18 (Octadecylsilane)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
Gradient
50% B to 100% B over 20 minutes
Detection
UV at 210 nm (Amide bond) or CAD (Charged Aerosol)
Retention Logic
The fatty chain causes strong retention.[3] Expect elution at high organic % [3].
Module 4: Diagnostic Logic & Workflow
The following diagram illustrates the decision process for purifying N-Lauroyl-L-leucine based on the state of your crude material.
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
Frequently Asked Questions (FAQ)
Q1: My yield is >100%. What happened?A: You likely have trapped solvent or significant Lauric Acid contamination. N-acyl amino acids can trap water/ethanol in their crystal lattice. Dry under high vacuum at 40°C for 24 hours. If mass persists, perform the Hexane Wash (Module 1) to remove the excess fatty acid mass.[1]
Q2: Can I use Ethyl Acetate for extraction?A: Yes, but be careful. At low pH, N-Lauroyl-L-leucine is soluble in Ethyl Acetate. However, if the pH is not low enough (<3), the product may partition partially into the water, leading to yield loss.[1] Always check the aqueous layer by TLC before discarding.[1]
Q3: Why do I see two spots on TLC that look very similar?A: This could be Racemization . If the reaction temperature exceeded 60°C or strong base was used for too long, some L-Leucine may have converted to D-Leucine. The D-isomer (N-Lauroyl-D-leucine) is a diastereomer in chiral environments but often co-elutes on standard silica. Use a Chiral HPLC column or check Optical Rotation [4] to confirm.
References
US Patent 4562152A. Process for obtaining pure L-leucine.[3] (Describes the fundamental solubility differences of amino acids in acidic media).
CN Patent 108752228B. Preparation method and application of N-lauroyl-L-alanine. (Provides the specific solvent systems [Acetone/Water] for removing Lauric acid from N-acyl amino acids).
NIH National Library of Medicine. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. (Details HPLC methods for amino acid derivatives).
PrepChem. Synthesis of N-formyl-L-leucine esters. (Demonstrates the use of Hexane/Methanol partitioning for purifying lipoamino acids).
Technical Support Center: A Guide to Resolving Solubility Issues of N-lauroyl-L-leucine
Welcome to the technical support guide for N-lauroyl-L-leucine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully solub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for N-lauroyl-L-leucine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully solubilizing this N-acyl amino acid in aqueous buffers. We will move beyond simple instructions to explain the underlying physicochemical principles, ensuring you can not only solve common solubility challenges but also adapt these protocols to your unique experimental needs.
Core Concept: Understanding the 'Why' Behind N-lauroyl-L-leucine's Solubility
N-lauroyl-L-leucine is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) nonpolar tail. The L-leucine component provides a carboxylic acid group (the polar head), while the 12-carbon lauroyl chain provides the long, greasy tail. Its poor solubility in neutral aqueous solutions is a direct consequence of this hydrophobic tail.
The key to solubilization lies in manipulating the ionization state of the carboxylic acid head group. Like other N-acyl amino acids, N-lauroyl-L-leucine is an acidic compound. The pKa of the L-leucine's carboxylic acid group is approximately 2.36.[1][2] Acylation can slightly alter this, but the group remains acidic. By raising the pH of the aqueous solvent well above the pKa, the carboxylic acid group (-COOH) deprotonates to form a highly polar, negatively charged carboxylate salt (-COO⁻). This charged group dramatically increases the molecule's affinity for water, effectively pulling the entire molecule into solution.
This principle of converting a poorly soluble acidic compound into its more soluble salt form is a cornerstone of pharmaceutical formulation.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why won't my N-lauroyl-L-leucine dissolve in standard PBS at pH 7.4?
A: While the pH of 7.4 is well above the pKa of the carboxylic acid, leading to deprotonation, you may be encountering a kinetic barrier or exceeding the compound's intrinsic solubility limit in that specific buffer. The long lauroyl tail imparts significant hydrophobicity (XLogP3-AA of 6.0), which counteracts the hydrophilic nature of the charged head group.[6] Vigorous mixing, gentle warming, or starting the dissolution process in an alkaline solution before buffering are often necessary to overcome the energy barrier required to break up the solid-state crystal lattice and hydrate the individual molecules.
Q2: What is the most reliable method for dissolving N-lauroyl-L-leucine in an aqueous buffer?
A: The most effective and widely applicable method is pH-mediated solubilization . This involves initially dissolving the compound in a slightly alkaline solution (e.g., dilute NaOH) to ensure complete conversion to its highly soluble salt form, followed by the addition of a concentrated buffer stock to achieve the final desired pH and buffer strength. See Protocol 1 for a detailed, step-by-step guide.
Q3: Can I use co-solvents like DMSO or ethanol to prepare a stock solution?
A: Yes, this is a viable alternative, particularly when the final application can tolerate a small amount of organic solvent. N-acyl amino acid derivatives are often soluble in organic solvents like DMSO and ethanol.[7] You can prepare a concentrated stock solution (e.g., 100 mM in 100% DMSO) and then dilute it into your aqueous buffer.
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for the hydrophobic lauroyl tail.[8][9]
Critical Consideration: The final concentration of the organic co-solvent in your experiment must be below the threshold that could affect your biological system (e.g., typically <0.5% DMSO for many cell-based assays). Always run a vehicle control with the same final concentration of the co-solvent.
Q4: My solution became cloudy after I diluted my DMSO stock into the buffer. What happened?
A: This indicates that the compound has precipitated out of solution. It occurs when the concentration of N-lauroyl-L-leucine in the final aqueous buffer exceeds its solubility limit under those conditions, even with the small amount of co-solvent present. This is a common phenomenon known as "crashing out." To resolve this, you can either decrease the final concentration or increase the percentage of co-solvent (if your experiment allows).
Q5: Will heating or sonicating the solution help?
A: Yes, both can aid dissolution.
Gentle Heating (e.g., 37-40°C): Increases the kinetic energy of the system, accelerating the rate of dissolution. However, be cautious, as prolonged heating could potentially lead to hydrolysis of the amide bond, especially at very high or low pH.
Sonication: Uses high-frequency sound waves to agitate the solution, breaking apart powder aggregates and increasing the surface area available for solvation. This is a very effective method to use in conjunction with pH adjustment.
Q6: How should I store prepared aqueous solutions of N-lauroyl-L-leucine?
A: For maximum stability, prepare solutions fresh whenever possible. If you must store a solution, it is recommended to keep it at 2-8°C for no more than 24 hours.[10] For longer-term storage, it is best to store aliquots of a concentrated stock solution in an organic solvent (like DMSO) at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and hydrolysis.[10]
This protocol leverages the acidic nature of the molecule to achieve complete dissolution in a fully aqueous system.
Principle of Self-Validation: The visual clarity of the final solution serves as the primary validation. A transparent, particle-free liquid indicates successful solubilization.
Materials:
N-lauroyl-L-leucine powder
0.1 M Sodium Hydroxide (NaOH) solution
10x concentrated stock of your desired buffer (e.g., 10x PBS)
High-purity water (e.g., Milli-Q®)
Calibrated pH meter
Step-by-Step Methodology:
Weigh: Accurately weigh the required amount of N-lauroyl-L-leucine powder.
Initial Suspension: Add approximately 70% of the final desired volume of high-purity water. The powder will not dissolve and will form a milky suspension.
Alkalinization: While stirring vigorously, add the 0.1 M NaOH solution dropwise. Monitor the solution's appearance. As the pH increases, the suspension will begin to clarify. Continue adding drops until the solution is completely clear.
Expert Insight: You are converting the insoluble acid form to its highly soluble sodium salt. The solution will become clear when this conversion is complete.
pH Check (Optional): Briefly check the pH. It should be alkaline (typically pH 9-10).
Buffering: Add the required volume of your 10x concentrated buffer stock to the clear solution. For example, to make 10 mL of a 1x PBS solution, you would add 1 mL of 10x PBS.
Final Volume & pH Adjustment: Add high-purity water to reach the final desired volume. Place the solution on the pH meter and adjust the pH down to your target value (e.g., 7.4) using dilute HCl.
Final Validation: The solution should remain clear and free of precipitates. If cloudiness appears, it indicates that the concentration is too high for that specific buffer composition.
Use this method when your experiment can tolerate a low concentration of an organic co-solvent.
Materials:
N-lauroyl-L-leucine powder
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
Your final aqueous buffer
Step-by-Step Methodology:
Weigh: Accurately weigh the N-lauroyl-L-leucine powder into a suitable vial.
Dissolve: Add the organic solvent (e.g., DMSO) to achieve the desired high stock concentration (e.g., 100 mg/mL or ~319 mM). Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear stock solution.
Expert Insight: Similar N-acetyl amino acid derivatives show high solubility in DMSO (~30 mg/mL).[7]
Dilution: Perform a serial dilution of the stock solution into your final aqueous buffer to achieve the desired working concentration. It is crucial to add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
Final Validation: The final solution should be clear. The final concentration of the organic solvent should be calculated and reported (e.g., a 1:1000 dilution of a DMSO stock results in 0.1% DMSO).
Mandatory Visualizations
Solubilization Decision Workflow
This diagram outlines the logical steps to choose the appropriate solubilization protocol.
Caption: Decision workflow for selecting the appropriate solubilization method.
Mechanism of pH-Dependent Solubilization
This diagram illustrates the chemical change that underpins the primary solubilization strategy.
Caption: Ionization states of N-lauroyl-L-leucine at different pH values.
References
Japanese Pharmacopoeia. L-Leucine Official Monograph. [Link]
ResearchGate. Surface properties of aqueous solutions of L-leucine. [Link]
Ferreira, O., & Rasmuson, Å. C. (2007). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 52(5), 1945–1952. [Link]
Tomé, L. I., & Fareleira, J. M. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1530–1540. [Link]
Al-Gousous, J., & Langguth, P. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19567–19577. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 9839810, n-Lauroyl leucine. [Link]
MDPI. Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. [Link]
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45. [Link]
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. [Link]
ResearchGate. Solubilities of amino acids in water at various pH values under 298.15 K. [Link]
Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Pharmacy and Pharmacology, 59(8), 1125-1128. [Link]
Al-Gousous, J., & Langguth, P. (2015). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Molecular Pharmaceutics, 12(5), 1641–1649. [Link]
ResearchGate. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. [Link]
ResearchGate. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
UL Prospector. N-Lauroyl-L-lysine (Powder) by Suzhou Greenway Biotech Co.,Ltd. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support: Pore Size Engineering in N-(1-Oxododecyl)-L-leucine Scaffolds
Audience: Researchers, Formulation Scientists, and Tissue Engineers.
Scope: Troubleshooting and optimizing macroporosity (10–200 µm) and nanofibrous mesh size in supramolecular hydrogel scaffolds.
Introduction: The Mechanics of Pore Formation
N-(1-Oxododecyl)-L-leucine (also known as N-lauroyl-L-leucine) is a Low Molecular Weight Gelator (LMWG).[1] Unlike polymer hydrogels that rely on covalent crosslinking, this molecule self-assembles via non-covalent interactions (hydrogen bonding, van der Waals forces) into high-aspect-ratio nanofibers.[1]
The Critical Distinction:
Nanopores (Mesh Size): Determined by the density of the fiber network (concentration and self-assembly kinetics).[1]
Macropores (Scaffold Architecture): Determined primarily by ice crystal templating during the lyophilization (freeze-drying) process.[1] The ice crystals act as a "porogen"; when they sublime, they leave behind the void space (pores).
Control over pore size is therefore a two-step engineering challenge: Sol-Gel Transition (Nanostructure) and Freezing Dynamics (Macrostructure).[1]
Troubleshooting Guide (Q&A)
Issue 1: Pores are too small (<10 µm) for cell infiltration.
Diagnosis: The freezing rate was too fast, creating small, dense ice crystals.
The Mechanism: Rapid cooling (e.g., liquid nitrogen quenching) causes high nucleation rates. Many small ice crystals form simultaneously, leaving behind a scaffold with tiny pores.
Solution:Decrease the cooling rate.
Protocol Adjustment: Instead of flash freezing, place the hydrogel in a -20°C freezer or use a controlled cooling ramp (e.g., 1°C/min) on a lyophilizer shelf.
Result: Slower cooling promotes crystal growth (Ostwald ripening), resulting in larger ice crystals and larger final pores (50–150 µm).
Issue 2: Scaffold collapses or turns into powder upon handling.
Diagnosis: The wall density is insufficient to support the porous structure (mechanical failure).
The Mechanism: If the gelator concentration is too low, the "walls" between the pores are too thin to support their own weight after the ice (structural support) is removed.
Solution:Increase Gelator Concentration.
Protocol Adjustment: Increase N-(1-Oxododecyl)-L-leucine concentration (e.g., from 5 mg/mL to 10–15 mg/mL).
Result: Thicker fiber bundles form the pore walls, increasing Young's modulus and preventing collapse.
Issue 3: Heterogeneous pore distribution (skin formation).
Diagnosis: Uneven thermal gradients during freezing.[1]
The Mechanism: If the sample freezes from the outside in, a dense "skin" forms at the interface (where cooling is fastest), trapping heat inside and altering crystal growth in the center.
Solution:Insulate or use Directional Freezing. [1]
Protocol Adjustment: Wrap the vial sides in insulating foam (Styrofoam) so heat is only removed from the bottom. This creates directional freezing , aligning pores into channels (anisotropic structure) ideal for nerve or muscle tissue engineering.
Issue 4: Inconsistent gelation or precipitation instead of gelation.
Diagnosis: Improper pH switch or solvent polarity.
The Mechanism: N-(1-Oxododecyl)-L-leucine is amphiphilic.[1][2] It requires a specific ionization state to balance solubility and assembly.
Solution:Optimize the pH Trigger.
Protocol Adjustment: Dissolve at high pH (NaOH, pH > 9) to fully ionize the carboxylic acid head group. Then, slowly add GdL (Glucono-delta-lactone) or dilute HCl to lower pH to ~5–6.[1]
Why: Slow acidification allows orderly fiber assembly (homogeneous gel) rather than rapid precipitation (clumps).
Add 1M NaOH dropwise (approx. 20-30 µL) while vortexing until the solution is clear (pH ~10-11). Note: The solution must be transparent.
Gelation (Self-Assembly):
Slowly add 1M HCl or GdL to lower the pH to 6.0–6.5.
Critical Step: Allow the sample to sit undisturbed at room temperature for 12–24 hours. This "aging" process strengthens the fiber network.[1]
Freezing (Pore Sizing):
For Large Pores (100 µm+): Place the vial in a thermally insulated box (Styrofoam) inside a -20°C freezer for 24 hours.
For Medium Pores (20–50 µm): Place the vial directly in a -80°C freezer.
For Anisotropic Channels: Place the vial on a pre-cooled metal block (-196°C) to freeze from bottom-up.
Lyophilization:
Transfer frozen samples immediately to the lyophilizer.
Dry at <0.05 mbar and -50°C (condenser temp) for 48 hours.
Validation: The final scaffold should be a white, spongy solid that retains the shape of the container.[1]
Data Summary: Parameter Impact Table
Parameter
Adjustment
Effect on Pore Size
Effect on Mechanical Strength
Freezing Rate
Increase (Faster)
Decreases (Small, dense pores)
Increases (Denser network)
Freezing Rate
Decrease (Slower)
Increases (Large, open pores)
Decreases (More void space)
Concentration
Increase
Slight Decrease (Thicker walls)
Increases Significantly
pH Trigger
Slower Acidification
More Homogeneous
Increases (Better fiber alignment)
Solvent
Adding Ethanol/DMSO
Varies (Changes crystal habit)
Varies
Process Visualization
The following diagram illustrates the causal relationship between processing parameters and the final scaffold architecture.
Caption: Workflow demonstrating how freezing rate (red) dominates macropore formation, while concentration (blue) controls wall density and mechanical integrity.[1]
References
Sahoo, J. K., et al. (2023).[2] "Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids—Energy Frameworks and Supramolecular Synthons." Materials, 16(2), 698.
Establishes the gelation properties and solvent compatibility of N-lauroyl-L-amino acid deriv
Mishra, A., et al. (2011). "Ultrashort Peptide-Based Hydrogel Scaffolds with Tunable Properties for Tissue Engineering."[1] Soft Matter, 7, 2960-2967.[1]
Demonstrates the relationship between concentration and mechanical stiffness in peptide-based supramolecular hydrogels.
O'Brien, F. J., et al. (2004). "The effect of pore size on cell adhesion in collagen-GAG scaffolds." Biomaterials, 26(4), 433-441.[1]
Foundational text on the biological relevance of pore size (optimum ~100µm)
Zhang, Y., et al. (2005). "Freeze-Drying of Polymer-Based Hydrogels: A Review." Journal of Polymer Science Part B, 43, 456-467.[1]
Technical reference for the ice crystal templating mechanism in lyophiliz
Technical Support Center: Minimizing Batch-to-Batch Variation in N-Lauroyl-L-Leucine Production
Welcome to the technical support center for the synthesis of N-lauroyl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-lauroyl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve consistent, high-quality results by explaining the causality behind experimental choices and providing self-validating protocols.
I. Understanding the Synthesis: The Schotten-Baumann Reaction
The synthesis of N-lauroyl-L-leucine is typically achieved via the Schotten-Baumann reaction. This is a robust and widely used method for the acylation of amines. In this case, the amino group of L-leucine acts as a nucleophile, attacking the electrophilic carbonyl carbon of lauroyl chloride. The reaction is conducted in a two-phase system (typically water and an organic solvent) under basic conditions. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the unreacted L-leucine, rendering it non-nucleophilic and halting the reaction.
Caption: The Schotten-Baumann reaction pathway for N-lauroyl-L-leucine synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-lauroyl-L-leucine, providing potential causes and actionable solutions.
Issue 1: Low Product Yield
A lower than expected yield is one of the most common issues. The causes can often be traced back to suboptimal reaction conditions or the purity of the starting materials.
Potential Cause
Explanation
Recommended Solution
Incorrect pH
The nucleophilicity of the L-leucine amino group is highly pH-dependent. If the pH is too low, the amino group will be protonated, reducing its nucleophilicity. If the pH is too high, the hydrolysis of lauroyl chloride to lauric acid becomes a significant competing reaction. For similar reactions, yields can vary drastically with pH, with reported yields for lauroyl lysine ranging from 55.20% to 97.77% between pH 10 and 13[1].
Maintain the reaction pH within the optimal range of 8 to 10. Use a pH meter and a controlled addition of an aqueous base (e.g., 2M NaOH) to keep the pH constant throughout the addition of lauroyl chloride.
Hydrolysis of Lauroyl Chloride
Lauroyl chloride is highly reactive and can be hydrolyzed by water to form lauric acid, which will not react with L-leucine. This side reaction is accelerated at higher temperatures and extreme pH values.
Ensure the lauroyl chloride is of high purity and handled under anhydrous conditions as much as possible before addition to the reaction mixture. Add the lauroyl chloride dropwise to the reaction mixture to minimize its concentration at any given time, thus favoring the reaction with the more abundant L-leucine over hydrolysis.
Suboptimal Temperature
Low temperatures can slow down the reaction rate, leading to incomplete conversion within the given reaction time. Conversely, high temperatures can increase the rate of lauroyl chloride hydrolysis and other side reactions. A preferred temperature range for similar reactions is 15-20°C[1].
Maintain the reaction temperature in the range of 10-25°C. Use an ice bath to control the temperature, especially during the exothermic addition of lauroyl chloride.
Poor Mixing
In a two-phase system, efficient mixing is crucial to maximize the interfacial area where the reaction occurs. Poor mixing will lead to a slow reaction rate and incomplete conversion.
Use a high-speed overhead stirrer to ensure vigorous mixing of the aqueous and organic phases. The reaction mixture should appear as a well-dispersed emulsion.
Impure Starting Materials
The purity of L-leucine and lauroyl chloride is critical. Impurities in L-leucine can compete in the reaction, while impurities in lauroyl chloride (such as lauric acid) will lead to a lower yield.
Use L-leucine with a purity of >99%. Lauroyl chloride should be freshly distilled or from a recently opened bottle to minimize hydrolysis.
Issue 2: Product is Oily or Fails to Solidify
N-lauroyl-L-leucine should be a white solid at room temperature. An oily or waxy product indicates the presence of impurities that are depressing the melting point.
Potential Cause
Explanation
Recommended Solution
Presence of Lauric Acid
Lauric acid, the hydrolysis byproduct of lauroyl chloride, is a common impurity. It is a waxy solid with a lower melting point than N-lauroyl-L-leucine and can form a eutectic mixture, leading to an oily product.
Improve the control of reaction pH and temperature to minimize lauroyl chloride hydrolysis. During workup, after acidification, wash the crude product thoroughly with cold water to remove any water-soluble impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) can effectively remove lauric acid.
Incomplete Reaction
Unreacted lauroyl chloride or L-leucine can contribute to an impure final product with a depressed melting point.
Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or optimizing the stoichiometry.
Trapped Solvent
Residual solvent from the reaction or recrystallization can result in an oily or sticky product.
After filtration, dry the product thoroughly under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.
Issue 3: Product is Discolored (Yellow or Brown)
The final product should be a white to off-white solid. The presence of color indicates impurities, which may arise from side reactions or the degradation of starting materials.
Potential Cause
Explanation
Recommended Solution
Impurities in Lauroyl Chloride
Commercial lauroyl chloride can sometimes contain colored impurities from its manufacturing process.
Use high-purity, colorless lauroyl chloride. If necessary, distill the lauroyl chloride under reduced pressure before use.
Side Reactions at High Temperatures
Running the reaction at elevated temperatures can lead to the formation of colored byproducts.
Maintain the recommended reaction temperature (10-25°C) using an ice bath.
Degradation During Workup or Storage
Prolonged exposure to acid or base during workup, or exposure to light and air during storage, can lead to the formation of colored impurities.
Minimize the time the product is in contact with acidic or basic solutions during workup. Store the final product in a cool, dark place under an inert atmosphere if possible.
Charcoal Treatment
Activated carbon is effective at removing colored impurities, which are often large, aromatic molecules that adsorb onto the carbon surface.
During recrystallization, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction?
A slight excess of lauroyl chloride (typically 1.05 to 1.1 equivalents) is often used to ensure complete consumption of the more valuable L-leucine. However, a large excess should be avoided as it increases the likelihood of hydrolysis and makes purification more challenging.
Q2: Which solvent system is best for the Schotten-Baumann reaction?
A two-phase system is standard. The aqueous phase, containing L-leucine and the base, allows for good pH control. The organic phase is used to dissolve the lauroyl chloride. Common organic solvents include diethyl ether, dichloromethane, or toluene. The choice of solvent can influence the reaction rate and ease of workup.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should show the disappearance of the L-leucine spot (which will remain at the baseline) and the appearance of the product spot at a higher Rf.
Q4: What is the best way to purify the crude N-lauroyl-L-leucine?
The most common purification method is precipitation followed by recrystallization. After the reaction is complete, the organic layer is separated, and the aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of around 2-3. This protonates the carboxylate group of N-lauroyl-L-leucine, causing it to precipitate out of the aqueous solution. The solid is then collected by filtration, washed with cold water, and dried. For higher purity, the crude solid should be recrystallized from a suitable solvent system.
Q5: What are the expected characterization data for pure N-lauroyl-L-leucine?
Appearance: White crystalline solid.
Molecular Formula: C₁₈H₃₅NO₃
Molecular Weight: 313.48 g/mol
NMR Spectroscopy:
¹H NMR: Expect signals corresponding to the lauroyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups), and signals for the L-leucine moiety (a multiplet for the alpha-proton, and doublets for the isopropyl methyl groups).
¹³C NMR: Expect signals for the carbonyl carbons of the amide and carboxylic acid, as well as signals for the carbons of the lauroyl chain and the L-leucine side chain.
IV. Experimental Protocol: Synthesis of N-Lauroyl-L-Leucine
This protocol is a representative procedure based on the principles of the Schotten-Baumann reaction for N-acyl amino acids. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
L-Leucine (reagent grade, >99%)
Lauroyl chloride (>98%)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl, concentrated)
Diethyl ether (or other suitable organic solvent)
Deionized water
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with an overhead stirrer, a pH probe, and a dropping funnel, dissolve L-leucine (1 equivalent) in deionized water. Cool the flask in an ice bath.
pH Adjustment: Slowly add a 2M NaOH solution to the L-leucine solution until the pH reaches and stabilizes at 9.5-10.0.
Preparation of the Organic Phase: In the dropping funnel, dissolve lauroyl chloride (1.05 equivalents) in diethyl ether.
Reaction: With vigorous stirring, add the lauroyl chloride solution dropwise to the L-leucine solution over a period of 30-60 minutes. Monitor the pH continuously and add 2M NaOH solution as needed to maintain the pH in the 9.5-10.0 range. Maintain the reaction temperature between 10-15°C.
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the reaction by TLC until the L-leucine is consumed.
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.
Workup - Acidification and Precipitation: Cool the aqueous layer in an ice bath. With stirring, slowly add concentrated HCl to acidify the solution to a pH of 2. This will cause the N-lauroyl-L-leucine to precipitate as a white solid.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with several portions of cold deionized water.
Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.
(Optional) Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system such as ethanol/water.
V. Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in N-lauroyl-L-leucine synthesis.
VI. References
Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. ResearchGate. [Link]
The synthetic method of laurel acyl amino acid sodium. Google Patents.
Comparative Technical Guide: N-(1-Oxododecyl)-L-leucine vs. N-lauroyl-L-alanine Hydrogels
Executive Summary This guide provides a technical comparison between two peptide amphiphile hydrogelators: N-(1-Oxododecyl)-L-leucine ( -Leu) and N-lauroyl-L-alanine ( -Ala). Both compounds belong to the class of Low Mol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between two peptide amphiphile hydrogelators: N-(1-Oxododecyl)-L-leucine (
-Leu) and N-lauroyl-L-alanine (-Ala). Both compounds belong to the class of Low Molecular Weight Gelators (LMWGs) and self-assemble into supramolecular networks via non-covalent interactions.[1]
N-lauroyl-L-alanine (
-Ala) is the superior choice for applications requiring robust mechanical strength and lower critical gelation concentrations (CGC) . Its small methyl side chain allows for tight intermolecular packing, facilitating stable hydrogel formation in diverse aqueous environments.
N-(1-Oxododecyl)-L-leucine (
-Leu) is a specialized alternative often preferred for hydrophobic drug partitioning and organogelation . Its bulky isobutyl side chain introduces steric hindrance that modulates fiber morphology, often requiring precise pH triggers (e.g., Glucono--lactone) to form stable hydrogels.
Chemical Architecture & Self-Assembly Mechanism
The gelation capability of these amphiphiles is dictated by the balance between the hydrophobic lauroyl tail (
) and the hydrophilic amino acid head group. The side chain () acts as the "steering wheel" for molecular packing.
Structural Comparison
-Ala : . The small group minimizes steric repulsion, allowing the amide bonds to form tight, linear hydrogen-bonding networks. This results in flat, ribbon-like fibers.
-Leu : . The bulky isobutyl group disrupts close packing, often inducing a twist in the supramolecular fibers. This leads to weaker intermolecular forces compared to the alanine derivative, explaining the generally higher CGC required for leucine-based gels.
Self-Assembly Pathway
Both molecules follow a nucleation-elongation mechanism. In water, they form micelles at high pH (ionic state). Upon protonation (pH < pKa), charge screening drives the transition from spherical micelles to cylindrical fibers, which entangle to form the hydrogel matrix.
Figure 1: Self-assembly pathway for N-lauroyl amino acid hydrogelators. The transition from micelle to fiber is the critical step controlled by the amino acid side chain.
Rheological & Physical Performance[1][2][3]
The following data summarizes the comparative performance of hydrogels prepared at 1.0 - 2.0 wt% concentration using a pH-switch method (lowering pH from 10 to ~4).
Property
N-lauroyl-L-alanine (-Ala)
N-(1-Oxododecyl)-L-leucine (-Leu)
Critical Gelation Conc. (CGC)
0.25 - 1.5 wt%
1.5 - 3.0 wt%
Storage Modulus (G')
High (~1000 - 5000 Pa)
Moderate (~100 - 1000 Pa)
Thermal Stability ()
High (~45 - 55°C)
Moderate (~35 - 45°C)
Optical Clarity
Opaque / Translucent
Opaque (often precipitates if pH drops too fast)
Fiber Morphology
Flat ribbons / Twisted fibers
Helical fibers / Nanotubes
Thixotropy (Recovery)
Fast recovery (>80% in 30s)
Slower recovery (<60% in 30s)
Analysis:
-Ala forms "solid-like" gels at lower concentrations due to efficient packing. -Leu gels are softer and more susceptible to syneresis (weeping) over time. However, -Leu is often superior as an organogelator for hydrophobic solvents (e.g., toluene, oils) compared to its performance in water.
Biocompatibility & Drug Delivery
Both compounds are considered biocompatible and biodegradable . They are hydrolyzed by amidases in vivo into lauric acid (a fatty acid) and the corresponding amino acid (L-alanine or L-leucine), both of which are metabolically safe.
Drug Release Profiles[4][5][6]
Hydrophilic Drugs (e.g., Dextran, Doxorubicin):
-Ala: The dense fiber network retards diffusion effectively. Release follows non-Fickian transport (anomalous diffusion).
-Leu: The more porous network allows faster burst release unless the drug interacts specifically with the hydrophobic domains.
Hydrophobic Drugs (e.g., Curcumin, Paclitaxel):
-Leu: The bulky, hydrophobic leucine side chain creates larger hydrophobic pockets within the fibers, potentially increasing the loading capacity for lipophilic drugs compared to the tighter -Ala lattice.
Experimental Protocols
A. Synthesis (Schotten-Baumann Reaction)
This protocol applies to both variants, substituting L-alanine or L-leucine as the starting material.
Dissolution: Dissolve L-amino acid (100 mmol) and NaOH (100 mmol) in 100 mL water.
Acylation: Simultaneously add Lauroyl chloride (100 mmol) and NaOH (100 mmol) dropwise at 0°C under vigorous stirring. Maintain pH ~10.
Precipitation: After 4 hours, acidify to pH 1 with concentrated HCl. The white precipitate is the crude product.
Purification: Filter, wash with water, and recrystallize from ethanol/water or ethyl acetate.
Yield: Typically 70-85%.
Verification: Check purity via 1H-NMR (DMSO-d6). Look for the amide doublet at
~8.0 ppm.
B. Hydrogel Preparation (pH-Switch Method)
This method ensures homogenous gelation and avoids precipitation clumps.
Stock Solution: Weigh 10-20 mg of
-Ala or -Leu into a vial. Add 0.9 mL deionized water and 0.1 mL 1M NaOH. Sonicate/heat until a clear solution forms (Sodium salt state).
Triggering:
Method A (Fast): Add 1M HCl dropwise until pH reaches ~5. Vortex immediately.
Method B (Homogenous - Recommended): Add Glucono-
-lactone (GdL) powder (equimolar to NaOH). GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 30-60 minutes.
Aging: Allow the sample to sit undisturbed for 12-24 hours at room temperature to develop the full fiber network.
Figure 2: Experimental workflow for reproducible hydrogel formation using the pH-switch method.
Conclusion & Recommendation
Select N-lauroyl-L-alanine (
-Ala) if your primary goal is structural integrity , injectability , or sustained release of hydrophilic payloads. Its ability to form gels at low concentrations makes it a cost-effective and reliable standard for hydrogel research.
Select N-(1-Oxododecyl)-L-leucine (
-Leu) if you are working with hydrophobic active ingredients that require a more lipophilic matrix, or if you are exploring organogels (oil-based gels). Be prepared to optimize the gelation trigger (using GdL) to prevent precipitation in aqueous environments.
References
MacLachlan, M. J., & Hum, G. (2020). Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment. ACS Omega.
[Link]
Bhattacharya, S., & Krishnan-Ghosh, Y. (2001). First report of phase selective gelation of oil from oil/water mixtures. Possible implications toward combating oil spills. Chemical Communications.
[Link]
Adams, D. J., et al. (2009). The effect of the counterion on the pH-triggered gelation of a dipeptide. Soft Matter.
[Link]
PubChem Compound Summary. (2025). N-Lauroyl-L-alanine.[2] National Center for Biotechnology Information.
[Link]
Trivedi, D. R., et al. (2004). Organogelators from N-lauroyl-L-alanine derivatives. Journal of Physical Organic Chemistry.
[Link]
Comparative Guide: Structural Validation of N-Dodecanoyl-L-Leucine via Mass Spectrometry
Executive Summary: The Isomer Challenge N-Dodecanoyl-L-leucine (C18H35NO3, MW 313.48 Da), often referred to as N-Lauroyl-L-leucine, is a lipoamino acid with significant potential as a biosurfactant and drug delivery vehi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
N-Dodecanoyl-L-leucine (C18H35NO3, MW 313.48 Da), often referred to as N-Lauroyl-L-leucine, is a lipoamino acid with significant potential as a biosurfactant and drug delivery vehicle. However, its validation presents a notorious analytical hurdle: isobaric interference.
The primary impurity and structural isomer, N-Dodecanoyl-L-isoleucine , shares the exact elemental composition and monoisotopic mass (
314.2690 in positive mode). Standard high-resolution mass spectrometry (HRMS) cannot distinguish these two compounds based on exact mass alone.[1]
This guide objectively compares three validation methodologies—Direct Infusion ESI-MS/MS , LC-MS/MS (Triple Quadrupole) , and GC-MS —to determine the most robust protocol for unambiguous structural confirmation.
Method Performance Comparison
We evaluated three standard analytical workflows based on Specificity (Isomer differentiation), Sensitivity, and Throughput.
Table 1: Comparative Analysis of Validation Architectures
Feature
Method A: Direct Infusion ESI-MS/MS
Method B: LC-MS/MS (Recommended)
Method C: GC-MS (Derivatized)
Primary Detection
Fragmentation Pattern (MS2)
Retention Time + MRM Transitions
Electron Impact (EI) Fragmentation
Isomer Resolution
Low (Requires or Energy-Resolved MS)
High (Chromatographic separation)
Medium (Spectral library matching)
Sample Prep
Minimal (Dilute & Shoot)
Simple (Dilution)
Complex (Methylation/Silylation)
Throughput
High (< 1 min)
Medium (5–10 min)
Low (30+ min incl. prep)
False Positive Risk
High (Cannot distinguish Leu/Ile mix)
Low (RT confirms identity)
Medium (Thermal degradation risk)
Best For
Rapid purity screening of raw synthesis
GMP Validation & QC Release
Fatty acid chain confirmation
Expert Insight: Why LC-MS/MS Wins
While HRMS (Orbitrap/Q-TOF) provides sub-ppm mass accuracy confirming the formula C18H35NO3, it fails to identify the structure (Leu vs. Ile). LC-MS/MS is the only self-validating system because it leverages two orthogonal data points:
Orthogonal Selectivity: Hydrophobic interaction differences between the isobutyl (Leu) and sec-butyl (Ile) side chains result in distinct retention times on C18 columns.
Unique Transitions: Specific fragmentation energy channels favor different product ions for Leu (m/z 43) vs. Ile (m/z 69).
The Validated Protocol: LC-MS/MS Structural Elucidation
This protocol is designed for a Triple Quadrupole system (e.g., Agilent 6400 series, Sciex Triple Quad, or Thermo TSQ).
A. Sample Preparation[2][3][4][5]
Stock Solution: Dissolve 1 mg N-Dodecanoyl-L-leucine in 1 mL Methanol (HPLC Grade).
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Isomer Control (Critical): Prepare a separate standard of N-Dodecanoyl-L-isoleucine at the same concentration to define its retention time window.
B. Chromatographic Conditions (The Separation Engine)
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent. Note: Smaller particle size improves isomer resolution.
C. Mass Spectrometry Parameters (The Detection Engine)
Ionization: ESI Positive Mode (
).
Precursor Ion:
314.3.
Scan Type: Multiple Reaction Monitoring (MRM).
Table 2: Diagnostic MRM Transitions
Transition ()
Collision Energy (eV)
Type
Structural Assignment
314.3 132.1
15
Quantifier
Amide Cleavage (Protonated Leucine)
314.3 183.2
20
Qualifier 1
Acylium Ion (Dodecanoyl Chain )
314.3 86.1
30
Qualifier 2
Leucine Immonium Ion ()
132.1 43.1
45
Discriminator
Isopropyl cation (Specific to Leucine side chain)
Technical Note: The transition 132
43 is highly specific to Leucine. Isoleucine preferentially fragments 132 69 due to the stability of the sec-butyl carbocation [1].
Structural Evidence & Fragmentation Logic
To validate the structure, we must prove the connectivity of the Dodecanoyl tail to the Leucine headgroup.
Fragmentation Pathway Visualization
The following diagram illustrates the collision-induced dissociation (CID) pathway. The critical "Decision Node" highlights where Leu and Ile diverge.
Figure 1: CID Fragmentation pathway for N-Dodecanoyl-L-leucine. The m/z 43 fragment distinguishes Leu from Ile.[3]
Analytical Workflow
The validation logic follows a strict "If-Then" architecture to ensure data integrity.
Figure 2: Decision matrix for structural validation. Note the specific "Isomer Check" gate.
Data Interpretation & Acceptance Criteria
To certify the material as N-Dodecanoyl-L-leucine, the data must meet these three criteria:
Retention Time Matching: The sample peak must elute within ±0.1 min of the N-Dodecanoyl-L-leucine reference standard. Note: L-Ile derivatives typically elute slightly earlier or later than L-Leu derivatives depending on the specific C18 phase chemistry.
or high-energy spectrum of the 132 daughter ion, the signal intensity of 43 must be significantly higher than 69. Conversely, if 69 is dominant, the sample is likely Isoleucine [2].[4]
References
Differentiation of Leucine and Isoleucine by Mass Spectrometry
Source: Journal of the American Society for Mass Spectrometry / ResearchGate
URL:[Link]
Rapid and Precise Measurement of Amino Acids by LC-MS/MS
Source: ResearchGate (Methodology for 132->43 vs 132->69 transition)
URL:[Link]
Comparative Stability Profiling of Amino Acid-Based Surfactants: A Technical Guide
Executive Summary: The "Green" Stability Gap Amino acid-based surfactants (AAS) represent the current gold standard for mildness and biodegradability in drug delivery and personal care. However, replacing robust sulfated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Green" Stability Gap
Amino acid-based surfactants (AAS) represent the current gold standard for mildness and biodegradability in drug delivery and personal care. However, replacing robust sulfated surfactants (e.g., SLES) with AAS introduces a critical stability trade-off. Unlike the ether bonds in sulfates, the amide linkage in AAS is susceptible to hydrolysis, and their carboxyl headgroups create narrow pH-solubility windows.
This guide provides a rigorous, data-driven framework for evaluating the stability of the three dominant AAS classes: Glutamates, Glycinates, and Sarcosinates .
Mechanistic Foundation: Modes of Instability
To formulate effectively, one must distinguish between chemical degradation (irreversible) and physical instability (reversible).
Chemical Instability: Amide Hydrolysis
The primary degradation pathway for N-acyl amino acid surfactants is the hydrolysis of the amide bond linking the fatty acid tail to the amino acid head. This is catalyzed by hydronium ions (
Acid Catalysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.[2][3]
Steric Influence: Surfactants with bulkier headgroups (e.g., Glutamates) often show slightly slower hydrolysis rates than sterically unhindered ones (e.g., Glycinates) due to protection of the amide bond.
Physical Instability: Protonation & Precipitation
AAS are anionic at neutral pH. As pH drops below the surfactant's pKa (typically ~4.5–5.5 for these acids), the carboxylate group becomes protonated (
). The non-ionic (acid) form is insoluble in water, leading to crystal growth and precipitation.
Key Insight: A formulation appearing "hazy" at pH 4.5 is likely experiencing physical instability, not necessarily chemical hydrolysis.
Visualization: Degradation Pathway
Figure 1: Mechanism of acid-catalyzed amide hydrolysis in AAS, leading to separation of the fatty tail and amino head.
Comparative Performance Matrix
The following data synthesizes stability profiles across standard industrial grades (C12-C14 chains).
Expert Note: Glycinates offer the best "flash foam" but are the most difficult to stabilize in slightly acidic (skin-friendly) formulations due to their high Krafft point and pKa. Glutamates are the preferred choice for pH 5.5 formulations despite lower flash foam.
Experimental Protocols
To validate these surfactants in your specific matrix, do not rely on supplier data sheets alone. Use these self-validating protocols.
Protocol A: Accelerated Hydrolytic Stability via HPLC-CAD
Reasoning: AAS lack strong UV chromophores. Standard UV-HPLC is insufficient. Charged Aerosol Detection (CAD) or ELSD is required for direct quantification of the surfactant vs. the fatty acid byproduct.
Materials:
Column: Acclaim Surfactant Plus (or C18 equivalent), 4.6 x 150mm.
Mobile Phase A: 100mM Ammonium Acetate (pH 5.4).[6]
Preparation: Prepare 5% w/w surfactant solutions buffered at pH 4.0, 5.0, and 7.0.
Stress: Incubate samples at 45°C (Accelerated) and 25°C (Control) for 4 weeks.
Sampling: Aliquot weekly. Dilute 1:10 in Isopropanol/Water (50:50) to stop hydrolysis immediately before injection.
Analysis: Monitor the decrease in the N-Acyl peak area and the appearance of the Free Fatty Acid peak.
Calculation: First-order rate constant (
) is derived from the slope of vs. time.
Protocol B: pH-Solubility Profiling (The "Haze Test")
Reasoning: Determines the physical formulation window.
Prepare a 10% surfactant solution in DI water.
Titrate slowly with 10% Citric Acid while stirring.
Measure turbidity (NTU) continuously using a turbidimeter.
Endpoint: The pH at which turbidity crosses 50 NTU is the "Critical Solubility pH" for that specific concentration.
Decision Workflow
Use this logic flow to select the correct surfactant for your drug/cosmetic vehicle.
Figure 2: Decision tree for selecting AAS based on pH constraints and performance requirements.
References
Nnanna, I. A., & Xia, J. (2004). Protein-Based Surfactants: Synthesis, Physicochemical Properties, and Applications. CRC Press.[7] (Definitive text on AAS synthesis and amide stability).
Husmann, M. (2024). Stability of the non-ionic surfactant polysorbate 80 investigated by HPLC-MS and charged aerosol detector. ResearchGate. (Methodology basis for HPLC-CAD surfactant analysis).
Thermo Fisher Scientific. Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection. (Protocol validation source).
Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they suffice? Current Opinion in Colloid & Interface Science. (Comparison of Glutamate vs.
Technical Guide: Proper Disposal of N-(1-Oxododecyl)-L-leucine
Executive Summary N-(1-Oxododecyl)-L-leucine (CAS: 14379-40-9 ), also known as N-Lauroyl-L-leucine , is an amino acid-based surfactant often used in biochemical research and drug delivery systems.[1] Unlike pure L-leucin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(1-Oxododecyl)-L-leucine (CAS: 14379-40-9 ), also known as N-Lauroyl-L-leucine , is an amino acid-based surfactant often used in biochemical research and drug delivery systems.[1] Unlike pure L-leucine, the addition of the hydrophobic lauroyl chain (C12) significantly alters its physicochemical properties, classifying it as an amphiphilic surfactant.
Immediate Disposal Directive:
Do NOT dispose of this compound down the drain.[2] Its surfactant properties can disrupt aquatic ecosystems and wastewater treatment foaming processes.
Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.
Waste Classification: Non-halogenated organic waste (unless dissolved in halogenated solvents).
Chemical Profile & Hazard Assessment
Before handling waste, verify the chemical identity to ensure compatibility with waste streams.
Surfactant Nature: As an anionic surfactant, it lowers surface tension. In waste containers, this can cause excessive foaming if agitated, potentially leading to leaks or over-pressurization if mixed with gas-evolving chemicals.
Aquatic Toxicity: Long-chain fatty acid derivatives can be toxic to aquatic life. Strict containment is required to prevent environmental release.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Segregate waste at the point of generation to prevent cross-contamination and reduce disposal costs.
Waste Segregation Protocol
Solid Waste: Pure powder, contaminated weighing boats, and paper towels.
Liquid Waste (Organic): Solutions in DMSO, Ethanol, or Methanol.
Liquid Waste (Aqueous): Buffers or water containing the compound (Do not drain).
Sharps/Debris: Syringes or broken glass contaminated with the substance.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision matrix for segregating N-(1-Oxododecyl)-L-leucine waste streams.
Critical Note on Liquid Spills: Avoid adding water to a concentrated spill of N-(1-Oxododecyl)-L-leucine. Adding water will generate significant foam, expanding the spill area and making cleanup difficult. Use dry absorbents (vermiculite, sand, or absorbent pads) first.
Regulatory & Compliance Framework
Adherence to these regulations protects both the institution and the environment.
EPA (USA): Classified under "Process Waste." While not a P-listed or U-listed acutely hazardous waste, it falls under the "Characteristic Waste" definition if mixed with ignitable solvents (D001).
REACH (EU): Ensure downstream users are informed of surfactant properties.
Local POTW (Publicly Owned Treatment Works): Most local water authorities prohibit the discharge of surfactants that cause foaming or pass through treatment plants unchanged.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9839810, N-Lauroyl leucine. Retrieved from [Link]
LookChem. L-Leucine, N-(1-oxododecyl)- CAS 14379-40-9 Data Sheet. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]